Naphthyl-2-methylene-succinyl-CoA
Description
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Properties
Molecular Formula |
C36H46N7O19P3S |
|---|---|
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
(E)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C36H46N7O19P3S/c1-36(2,30(48)33(49)39-10-9-25(44)38-11-12-66-35(50)23(15-26(45)46)14-20-7-8-21-5-3-4-6-22(21)13-20)17-59-65(56,57)62-64(54,55)58-16-24-29(61-63(51,52)53)28(47)34(60-24)43-19-42-27-31(37)40-18-41-32(27)43/h3-8,13-14,18-19,24,28-30,34,47-48H,9-12,15-17H2,1-2H3,(H,38,44)(H,39,49)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/b23-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
GZNYDKAZGJZRED-UJLOWQRRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Significance of Naphthyl-2-methylene-succinyl-CoA: A Key Intermediate in Anaerobic PAH Degradation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent and toxic environmental pollutants, has long been a subject of intense scientific scrutiny. A pivotal breakthrough in understanding these pathways was the identification of naphthyl-2-methylene-succinyl-CoA as a key intermediate in the anaerobic catabolism of 2-methylnaphthalene. This discovery, emerging from studies on sulfate-reducing bacterial consortia, has illuminated a novel biochemical strategy for activating and destabilizing the robust aromatic ring structure of naphthalene derivatives without the use of molecular oxygen. This technical guide provides a comprehensive overview of the discovery, the enzymatic reactions involved, and the experimental methodologies used to elucidate the role of this critical coenzyme A derivative.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants known for their toxicity and persistence. While aerobic degradation of PAHs has been extensively studied, the mechanisms by which microorganisms break down these compounds in anoxic environments have remained more elusive. The anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria has served as a model system for understanding these processes. A central feature of this pathway is the initial activation of the relatively inert methyl group, a strategy that circumvents the high energy barrier associated with direct aromatic ring cleavage. This activation proceeds via a series of reactions analogous to the anaerobic degradation of toluene, leading to the formation of key intermediates, including this compound.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group, a reaction catalyzed by the glycyl radical enzyme naphthyl-2-methyl-succinate synthase (Nms).[1][2] This initial step is followed by a sequence of reactions resembling β-oxidation, ultimately leading to the formation of 2-naphthoyl-CoA, a central intermediate that can then undergo further dearomatization and ring cleavage.[1][2] this compound is a key intermediate in this β-oxidation-like sequence.
The proposed pathway leading to and from this compound is as follows:
-
Fumarate Addition: 2-Methylnaphthalene reacts with fumarate to form naphthyl-2-methyl-succinate.[1][3] This reaction is catalyzed by naphthyl-2-methyl-succinate synthase (NmsABC).[4]
-
CoA Activation: Naphthyl-2-methyl-succinate is activated to its corresponding coenzyme A thioester, naphthyl-2-methyl-succinyl-CoA, by a CoA transferase.[1][3] This reaction is catalyzed by naphthyl-2-methyl-succinate CoA transferase (BnsEF).[4]
-
Oxidation: Naphthyl-2-methyl-succinyl-CoA is then oxidized to this compound by a dehydrogenase.[3][5] This step is catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG).[4]
-
Hydration: this compound is hydrated to naphthyl-2-hydroxymethyl-succinyl-CoA by a hydratase (BnsH).[4]
-
Dehydrogenation: Naphthyl-2-hydroxymethyl-succinyl-CoA is dehydrogenated to naphthyl-2-oxomethyl-succinyl-CoA by a dehydrogenase (BnsCD).[4]
-
Thiolysis: Finally, naphthyl-2-oxomethyl-succinyl-CoA undergoes thiolytic cleavage to yield 2-naphthoyl-CoA and acetyl-CoA, catalyzed by a thiolase (BnsAB).[4]
Figure 1: Proposed pathway for the anaerobic degradation of 2-methylnaphthalene.
Quantitative Data
Enzyme activities for key steps in the anaerobic degradation of 2-methylnaphthalene have been determined in crude cell extracts of the sulfate-reducing enrichment culture N47.
| Enzyme | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Electron Acceptor | Reference |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid & Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA & Succinate | 19.6 | Not applicable | [3] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Phenazine methosulphate | [3][5] |
| Naphthalene carboxylase | Naphthalene & ¹³C-bicarbonate | 2-[carboxyl-¹³C]naphthoic acid | 0.12 | Not applicable | [6] |
Experimental Protocols
The identification and characterization of this compound and the associated metabolic pathway have relied on a combination of analytical chemistry and biochemical assays.
Cultivation of the Sulfate-Reducing Enrichment Culture
The sulfate-reducing enrichment culture N47, known to degrade 2-methylnaphthalene, is cultivated under strict anaerobic conditions. The medium typically contains essential minerals, a reducing agent (e.g., sulfide), and 2-methylnaphthalene as the sole carbon and electron source, with sulfate serving as the electron acceptor.
Metabolite Extraction and Identification
Metabolites from culture supernatants and cell extracts are extracted using appropriate organic solvents. Identification is primarily achieved through gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). For GC-MS analysis, metabolites are often derivatized (e.g., by methylation) to increase their volatility. Identification is confirmed by comparing retention times and mass spectra with those of chemically synthesized standards.[1]
Enzyme Assays
Enzyme activities are measured in anoxic cell-free extracts.
-
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase: The activity of this enzyme is determined by monitoring the formation of naphthyl-2-methyl-succinyl-CoA from naphthyl-2-methyl-succinic acid and succinyl-CoA using HPLC.[3]
-
Naphthyl-2-methyl-succinyl-CoA dehydrogenase: This enzyme's activity is measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as phenazine methosulphate, in the presence of naphthyl-2-methyl-succinyl-CoA.[3][5] The reaction is initiated by the addition of cell extract, and the change in absorbance is monitored over time.
Figure 2: Workflow for the identification of metabolic intermediates.
Significance and Future Directions
The discovery of this compound and the elucidation of the anaerobic 2-methylnaphthalene degradation pathway have profound implications.
-
Bioremediation: Understanding this pathway opens up new possibilities for the bioremediation of PAH-contaminated anoxic environments, such as sediments and groundwater.
-
Novel Biochemistry: The enzymes involved in this pathway represent a fascinating area of biochemical research, with potential applications in biocatalysis and synthetic biology.
-
Drug Development: While not a direct target, the unique enzymatic reactions and cofactors involved in anaerobic degradation pathways can inspire the development of novel enzymatic inhibitors or biocatalytic processes relevant to the pharmaceutical industry.
Future research will likely focus on the purification and detailed characterization of the enzymes in this pathway, including their structure, mechanism, and substrate specificity. Furthermore, investigating the prevalence of this pathway in other anaerobic microorganisms and its applicability to the degradation of a wider range of PAHs will be crucial for harnessing its full potential.
Conclusion
The identification of this compound as a key intermediate in the anaerobic degradation of 2-methylnaphthalene marks a significant advancement in our understanding of how microorganisms tackle the challenge of breaking down persistent aromatic pollutants. The intricate enzymatic machinery involved highlights the remarkable metabolic diversity of the microbial world. For researchers in environmental microbiology, biochemistry, and drug development, this pathway offers a rich field of study with the potential for both fundamental discoveries and practical applications.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
"Naphthyl-2-methylene-succinyl-CoA" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene. This technical guide provides a comprehensive overview of its chemical structure, properties, and the enzymatic reactions in which it participates. Detailed experimental methodologies for the synthesis of its precursor and for assaying the relevant enzymes are presented, based on available literature. This document aims to serve as a valuable resource for researchers in the fields of environmental microbiology, biochemistry, and drug development who are interested in the metabolic pathways of aromatic compounds.
Chemical Structure and Properties
Table 1: Computed Physicochemical Properties of Naphthyl-2-methylene-succinic acid
| Property | Value | Source |
| Molecular Weight | 256.25 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 256.07355886 Da | PubChem |
| Monoisotopic Mass | 256.07355886 Da | PubChem |
| Topological Polar Surface Area | 74.6 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 388 | PubChem |
Note: These properties are for the precursor acid and should be considered as an approximation for the CoA-ester derivative.
Biological Role and Signaling Pathway
This compound is a central metabolite in the anaerobic degradation pathway of 2-methylnaphthalene by sulfate-reducing bacteria, such as the enrichment culture N47.[1][2] This pathway is analogous to the anaerobic degradation of toluene.[1] The initial activation of 2-methylnaphthalene involves the addition of fumarate to the methyl group, forming naphthyl-2-methyl-succinate. This is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA.[1]
This compound is formed through the oxidation of naphthyl-2-methyl-succinyl-CoA, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase .[3] Subsequently, This compound hydratase catalyzes the hydration of the double bond to form naphthyl-2-hydroxymethyl-succinyl-CoA.[4] This is a critical step in the β-oxidation-like pathway that ultimately leads to the formation of 2-naphthoyl-CoA.[1]
Experimental Protocols
Synthesis of Naphthyl-2-methylene-succinic Acid (Precursor)
A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a method for its precursor, naphthyl-2-methylene-succinic acid, has been described.[1]
Materials:
-
Sodium metal
-
Absolute methanol
-
Diethyl succinate
-
Naphthalene-2-carbaldehyde
-
Nitrogen gas
-
Reflux apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium metal (e.g., 2.2 g, 96 mmol) in absolute methanol (e.g., 70 ml) at 0°C.
-
Add diethyl succinate (e.g., 22.4 g, 128 mmol) to the solution.
-
Dissolve naphthalene-2-carbaldehyde (e.g., 10 g, 64 mmol) in absolute methanol (e.g., 40 ml).
-
Add the naphthalene-2-carbaldehyde solution dropwise over 40 minutes to the diethyl succinate-methanol solution while heating under reflux.
-
The resulting product, naphthyl-2-methylene-succinic acid, can be further purified. For instance, it can be catalytically reduced to naphthyl-2-methyl-succinic acid using palladium on activated carbon under a hydrogen atmosphere.[1]
Proposed Synthesis of this compound
A specific protocol for the synthesis of this compound is not available. However, a general method for the synthesis of α,β-unsaturated acyl-CoA esters can be adapted from the literature. One common method is the mixed anhydride method.
Proposed Procedure (Adaptation):
-
Activation of the Carboxylic Acid: React naphthyl-2-methylene-succinic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature to form a mixed anhydride.
-
Thioesterification: React the mixed anhydride in situ with the free thiol of Coenzyme A (in a suitable buffer to maintain its stability and solubility) to form this compound.
-
Purification: The product would likely require purification by techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).
Enzyme Assays
This assay measures the formation of this compound from Naphthyl-2-methyl-succinyl-CoA.
Principle: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase is determined by monitoring the formation of its product, this compound. Due to the rapid hydrolysis of the product to naphthyl-2-methylene-succinic acid, the assay measures the formation of the hydrolysis product.[5]
Reagents:
-
Crude cell extract from a sulfate-reducing culture grown on 2-methylnaphthalene.
-
50 mM Tris-HCl buffer, pH 7.0.
-
Naphthyl-2-methyl-succinyl-CoA (substrate).
-
Phenazine methosulphate (PMS) as an artificial electron acceptor.[3]
Procedure:
-
Prepare the reaction mixture in an anaerobic environment.
-
The reaction buffer should contain Tris-HCl, the substrate Naphthyl-2-methyl-succinyl-CoA, and PMS.
-
Initiate the reaction by adding the crude cell extract.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Stop the reaction at different time points by adding a quenching agent (e.g., acid).
-
Analyze the formation of naphthyl-2-methylene-succinic acid by HPLC.
Table 2: Reported Enzyme Activity
| Enzyme | Specific Activity | Source Organism |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 ± 0.025 nmol min⁻¹ mg protein⁻¹ | Sulfate-reducing enrichment culture N47 |
A detailed experimental protocol for assaying this compound hydratase is not explicitly available in the reviewed literature. However, a general approach can be proposed based on its enzymatic function.
Proposed Principle: The activity can be measured by monitoring the disappearance of the substrate, this compound, or the appearance of the product, naphthyl-2-hydroxymethyl-succinyl-CoA, using HPLC.
Proposed Reagents:
-
Purified or partially purified this compound hydratase.
-
Buffer solution (e.g., Tris-HCl or phosphate buffer at a suitable pH).
-
This compound (substrate).
Proposed Procedure:
-
Prepare the reaction mixture containing the buffer and substrate.
-
Initiate the reaction by adding the enzyme.
-
Incubate at a controlled temperature.
-
Stop the reaction at various time points.
-
Analyze the reaction mixture by HPLC to quantify the substrate and/or product.
Conclusion
This compound is a crucial, yet undercharacterized, intermediate in the anaerobic metabolism of 2-methylnaphthalene. While its role in the biochemical pathway is established, a significant gap exists in the availability of its detailed physicochemical properties, a specific chemical synthesis protocol, and comprehensive kinetic data for the enzymes that metabolize it. The information and proposed methodologies in this guide provide a solid foundation for researchers to further investigate this molecule and its associated metabolic pathway, which could have implications for bioremediation strategies and the discovery of novel biocatalysts. Further research is warranted to isolate and characterize the enzymes involved to a greater extent and to develop a robust synthesis method for this compound to facilitate these studies.
References
- 1. Identification of new enzymes potentially involved in anaerobic naphthalene degradation by the sulfate-reducing enrichment culture N47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Details [sabiork.h-its.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Naphthyl-2-methylene-succinyl-CoA and its Precursor Naphthyl-2-methyl-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naphthyl-2-methylene-succinyl-CoA and its immediate precursor, naphthyl-2-methyl-succinyl-CoA. These coenzyme A (CoA) thioesters are critical intermediates in the anaerobic biodegradation pathway of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Understanding the biochemistry of these molecules is essential for applications in bioremediation, metabolic engineering, and potentially for the discovery of novel therapeutic agents.
Core Concepts and Metabolic Significance
Naphthyl-2-methyl-succinyl-CoA and this compound are central to the anaerobic degradation of 2-methylnaphthalene by certain sulfate-reducing bacteria.[1][2] The metabolic pathway is analogous to the anaerobic degradation of toluene, involving the addition of fumarate to the methyl group as the initial activation step.[3] This process ultimately channels the aromatic hydrocarbon into central metabolism.
The key transformation involves the conversion of naphthyl-2-methyl-succinyl-CoA to this compound, which is a dehydrogenation reaction. This is a critical step in the β-oxidation of the succinyl moiety, leading to the formation of 2-naphthoyl-CoA, a central metabolite that undergoes further reduction and cleavage of the aromatic ring system.[1][4]
The Anaerobic 2-Methylnaphthalene Degradation Pathway
The initial steps of the anaerobic degradation of 2-methylnaphthalene are as follows:
-
Fumarate Addition: The process is initiated by the addition of a fumarate molecule to the methyl group of 2-methylnaphthalene, forming naphthyl-2-methyl-succinate. This reaction is catalyzed by naphthyl-2-methyl-succinate synthase.[5]
-
CoA Activation: Naphthyl-2-methyl-succinate is then activated to its corresponding CoA thioester, naphthyl-2-methyl-succinyl-CoA, by the enzyme succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase. This enzyme utilizes succinyl-CoA as the CoA donor.[1][2]
-
Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is subsequently oxidized to this compound by the FAD-dependent enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2]
This sequence of reactions initiates the β-oxidation of the original methyl group, ultimately leading to the formation of 2-naphthoyl-CoA.[1]
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the metabolism of naphthyl-2-methyl-succinyl-CoA and its precursor.
Table 1: Enzyme Activities in the Anaerobic Degradation of 2-Methylnaphthalene
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Organism/System | Reference |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | Sulfate-reducing enrichment culture N47 | [2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 | Sulfate-reducing enrichment culture N47 | [2] |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 | Dense cell suspensions of a sulfate-reducing enrichment culture | [3] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Naphthyl-2-methyl-succinyl-CoA | C₃₆H₄₈N₇O₁₉P₃S | 1007.8 |
| This compound | C₃₆H₄₆N₇O₁₉P₃S | 1005.8 |
| Naphthyl-2-methyl-succinic acid | C₁₅H₁₄O₄ | 258.27 |
| Naphthyl-2-methylene-succinic acid | C₁₅H₁₂O₄ | 256.25 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound and its precursor. These protocols are based on published literature and may require optimization for specific laboratory conditions.
Synthesis of Precursors
3.1.1. Synthesis of Naphthyl-2-methylene-succinic acid
This protocol is adapted from the method described for the synthesis of related compounds.[3]
-
Dissolve 96 mmol of sodium metal in 70 ml of absolute methanol at 0°C under a nitrogen atmosphere.
-
Add 128 mmol of diethylsuccinate to the solution.
-
Dissolve 64 mmol of naphthalene-2-carbaldehyde in 40 ml of absolute methanol.
-
Add the naphthalene-2-carbaldehyde solution dropwise over 40 minutes to the diethylsuccinate-methanol solution, heated under reflux.
-
Saponify the resulting ester with a solution of 1 M NaOH.
-
Acidify the solution with HCl to precipitate the naphthyl-2-methylene-succinic acid.
-
Recrystallize the product from a suitable solvent to obtain pure naphthyl-2-methylene-succinic acid.
3.1.2. Synthesis of Naphthyl-2-methyl-succinic acid
This protocol involves the catalytic reduction of naphthyl-2-methylene-succinic acid.[3]
-
Dissolve 27.3 mmol of naphthyl-2-methylene-succinic acid in a suitable solvent.
-
Add 0.7 g of palladium on activated carbon (10% Pd).
-
Hydrogenate the mixture at a hydrogen pressure of 100 kPa for 40 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under vacuum.
-
Add hexane to precipitate the naphthyl-2-methyl-succinic acid as yellowish-white crystals.
Chemo-enzymatic Synthesis of Acyl-CoA Esters
A general chemo-enzymatic method for the synthesis of CoA thioesters from their corresponding carboxylic acids can be adapted for naphthyl-2-methyl-succinyl-CoA.[6][7]
-
Activation of the Carboxylic Acid: Convert naphthyl-2-methyl-succinic acid to a more reactive intermediate. A common method is the formation of a mixed anhydride or an activated ester (e.g., N-hydroxysuccinimide ester).
-
Thioesterification: React the activated carboxylic acid derivative with Coenzyme A (lithium salt) in an appropriate buffer system (e.g., sodium bicarbonate buffer, pH 8.0-8.5). The reaction is typically carried out at room temperature with stirring.
-
Purification: Purify the resulting naphthyl-2-methyl-succinyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Enzyme Assays
3.3.1. Assay for Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase
This assay measures the transfer of the CoA moiety from naphthyl-2-methyl-succinyl-CoA to succinate (the reverse reaction).[2]
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl₂, dithiothreitol (DTT), and succinate.
-
Add the cell-free extract or purified enzyme to the mixture.
-
Initiate the reaction by adding a known concentration of chemically synthesized naphthyl-2-methyl-succinyl-CoA.
-
Monitor the formation of succinyl-CoA over time using HPLC. A C18 reverse-phase column with a suitable gradient of acetonitrile in phosphate buffer can be used for separation.
-
Quantify the succinyl-CoA peak by comparing its area to a standard curve.
3.3.2. Assay for Naphthyl-2-methyl-succinyl-CoA dehydrogenase
This assay measures the formation of this compound from naphthyl-2-methyl-succinyl-CoA.[2]
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl₂, and an artificial electron acceptor such as phenazine methosulfate (PMS).
-
Add the cell-free extract or purified enzyme.
-
Start the reaction by adding naphthyl-2-methyl-succinyl-CoA.
-
Due to the instability of this compound, which hydrolyzes to naphthyl-2-methylene-succinic acid, the formation of the latter is monitored by HPLC.
-
Separate the reaction products using a C18 reverse-phase column with an isocratic elution of acetonitrile in water.
-
Quantify the amount of naphthyl-2-methylene-succinic acid formed and calculate the enzyme activity.
Analytical Methods
3.4.1. HPLC Analysis of CoA Esters
-
Stationary Phase: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., potassium phosphate, pH 6.5).
-
Detection: UV-Vis detector at 260 nm (for the adenine moiety of CoA).
-
Quantification: Based on peak areas compared to standard curves of known concentrations of the respective CoA esters.
3.4.2. LC-MS/MS Analysis for Enhanced Sensitivity and Specificity
For more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[8][9]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Quantitation Transition: [M+H]⁺ → [M-507+H]⁺ (corresponding to the loss of the 3'-phospho-ADP moiety).
-
Qualifier Transition: [M+H]⁺ → fragment corresponding to the acyl moiety.
-
Visualizations
Metabolic Pathway
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Workflow
Caption: Generalized experimental workflow.
Potential Roles in Signaling and Drug Development
Metabolic Intermediates as Signaling Molecules
While there is currently no direct evidence for a signaling role of naphthyl-2-methyl-succinyl-CoA or its derivatives, it is increasingly recognized that metabolic intermediates can act as signaling molecules.[3][10][11][12] For instance, succinate and acetyl-CoA are known to influence cellular processes such as gene expression and immune responses.[3][13] The accumulation of specific acyl-CoA species can lead to post-translational modifications of proteins, such as succinylation, which can alter their function. Given that naphthyl-2-methyl-succinyl-CoA is a structural analog of succinyl-CoA, it is conceivable that in organisms where this pathway is active, it could potentially influence cellular signaling, although this remains a speculative area for future research.
Naphthyl-Containing Compounds in Drug Discovery
The naphthalene scaffold is a common motif in many approved drugs and is considered a "privileged structure" in medicinal chemistry.[1][2][14][15][16] Naphthyl derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[14][15] The unique structure of this compound, combining a naphthalene moiety with a reactive succinyl-CoA group, could present interesting possibilities for the design of novel enzyme inhibitors or probes for studying metabolic pathways. For example, it could serve as a starting point for developing inhibitors of enzymes involved in PAH metabolism or related pathways. However, the potential therapeutic applications of these specific CoA esters have not yet been explored.
Conclusion
This compound and its precursor, naphthyl-2-methyl-succinyl-CoA, are indispensable intermediates in the anaerobic biodegradation of 2-methylnaphthalene. While our understanding of their metabolic role is well-established, detailed physicochemical characterization and exploration of their potential roles beyond metabolism are still in their infancy. The protocols and data presented in this guide provide a foundation for researchers to further investigate these fascinating molecules, which could lead to advancements in bioremediation technologies and potentially open new avenues in drug discovery. Further research is needed to fully elucidate their properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intermediates of Metabolism: From Bystanders to Signalling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
The Biological Significance of Naphthyl-2-methylene-succinyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyl-2-methylene-succinyl-CoA is a key metabolic intermediate in the anaerobic biodegradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Its significance is primarily understood within the context of microbial metabolism, specifically in sulfate-reducing bacteria. This document provides a comprehensive overview of the formation, enzymatic conversion, and analytical determination of this compound. It details the metabolic pathway in which it participates, presents available quantitative data, and outlines relevant experimental methodologies. The information herein is intended to serve as a technical resource for researchers in microbiology, environmental science, and biochemistry.
Introduction
The anaerobic degradation of aromatic hydrocarbons is a critical process in contaminated environments where oxygen is scarce. 2-methylnaphthalene, a component of crude oil and creosote, can be biodegraded by certain microorganisms under anoxic conditions. The pathway for this degradation involves a series of enzymatic reactions that transform the relatively inert hydrocarbon into intermediates that can enter central metabolism. This compound is one such transient intermediate, formed through a β-oxidation-like process. Understanding the enzymes and metabolic intermediates in this pathway is crucial for developing bioremediation strategies.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
This compound is an integral part of the upper pathway of anaerobic 2-methylnaphthalene degradation, which ultimately leads to the formation of 2-naphthoic acid.[1][2][3] This pathway is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene.[1][4]
The key enzymatic steps involving this compound are:
-
Formation: Naphthyl-2-methyl-succinyl-CoA is oxidized to this compound by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase .[1]
-
Conversion: this compound is then hydrated by This compound hydratase to form naphthyl-2-hydroxymethyl-succinyl CoA.[5]
A diagram of this metabolic pathway is presented below.
Quantitative Data
The following table summarizes the available quantitative data for the enzymes involved in the formation of this compound in the sulfate-reducing enrichment culture N47.
| Enzyme | EC Number | Substrate | Product | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Reference |
| Naphthyl-2-methyl-succinate synthase | - | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | [4] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 2.8.3.- | Naphthyl-2-methyl-succinic acid | Naphthyl-2-methyl-succinyl-CoA | 19.6 | [1] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 1.3.99.- | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly provided in the literature. However, based on the methodologies described, the following sections outline the probable approaches.
Synthesis of Reference Compounds
Chemical synthesis of the non-CoA-esterified precursor, naphthyl-2-methylene-succinic acid, is a prerequisite for analytical standard generation and enzymatic assays.
Protocol for Synthesis of Naphthyl-2-methylene-succinic acid:
-
Reaction: This synthesis is based on a Stobbe condensation.
-
Reagents:
-
Sodium metal
-
Absolute methanol
-
Diethylsuccinate
-
Naphthalene-2-carbaldehyde
-
-
Procedure:
-
Dissolve sodium metal in absolute methanol at 0°C under a nitrogen atmosphere.
-
Add diethylsuccinate to the sodium methoxide solution.
-
Slowly add naphthalene-2-carbaldehyde to the reaction mixture.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is worked up by acidification and extraction to yield the crude product.
-
The crude product is then saponified using a strong base (e.g., NaOH or KOH) to hydrolyze the ester groups.
-
Acidification of the saponified product precipitates naphthyl-2-methylene-succinic acid, which can be further purified by recrystallization.
-
Note: This is a generalized procedure based on standard organic chemistry techniques for Stobbe condensation and saponification. For specific reaction conditions, consult the primary literature.
Enzymatic Assays
Enzyme activities in the 2-methylnaphthalene degradation pathway are typically measured in crude cell extracts of anaerobically grown bacteria.
General Workflow for Enzyme Assays:
Protocol for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Assay:
-
Principle: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase is determined by monitoring the formation of this compound from naphthyl-2-methyl-succinyl-CoA.
-
Reagents:
-
Cell-free extract from bacteria grown on 2-methylnaphthalene.
-
Naphthyl-2-methyl-succinyl-CoA (substrate). This is typically generated in situ by the action of succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase on naphthyl-2-methyl-succinate and succinyl-CoA.
-
An artificial electron acceptor, such as phenazine methosulfate (PMS), is required as the natural electron acceptor may not be known or readily available.
-
Buffer solution (e.g., potassium phosphate buffer at a physiological pH).
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, cell-free extract, and the substrate (naphthyl-2-methyl-succinyl-CoA).
-
Initiate the reaction by adding the electron acceptor (PMS).
-
Incubate the reaction mixture at a controlled temperature.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent like a strong acid or organic solvent).
-
Analyze the samples for the presence of the product, this compound, using HPLC.
-
-
Detection: The enzymatic activity can only be detected using an artificial electron acceptor like phenazine methosulphate.[1] No activity is observed with natural electron acceptors such as NAD⁺ or FAD.[1]
Analytical Methods for Metabolite Detection
The identification and quantification of this compound and related metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used to separate the components of a mixture based on their affinity for a stationary phase. For CoA esters, reversed-phase HPLC is commonly employed.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Detection: UV detection at around 260 nm (the absorbance maximum for the adenine moiety of CoA) is used for quantification. The identity of the peaks is confirmed by co-elution with chemically synthesized standards.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is used for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like succinic acid derivatives, derivatization (e.g., methylation to form methyl esters) is required to increase their volatility.
-
Application: GC-MS is primarily used to identify the non-CoA-esterified intermediates in the culture supernatants, such as naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid.[6]
-
Biological Significance and Broader Context
The biological significance of this compound is currently understood to be confined to the microbial degradation of 2-methylnaphthalene. There is no evidence to suggest its presence or a functional role in mammalian systems or other broader metabolic or signaling pathways. Therefore, its direct relevance to drug development is not apparent from the existing scientific literature. However, the study of this molecule and its associated enzymatic pathway is of significant interest in the fields of:
-
Bioremediation: Understanding the complete pathway for the anaerobic degradation of PAHs can inform the development of strategies to clean up contaminated sites.
-
Microbial Ecology: It provides insights into the metabolic capabilities of microorganisms in anoxic environments.
-
Biochemistry and Enzymology: The enzymes in this pathway, such as the glycyl radical enzyme naphthyl-2-methyl-succinate synthase, are of fundamental biochemical interest.
Conclusion
This compound is a specialized metabolite with a well-defined role in the anaerobic catabolism of 2-methylnaphthalene by certain bacteria. While not of direct relevance to mammalian physiology or current drug development paradigms, the study of its biochemistry provides valuable information for environmental science and microbiology. Further research into the structure and mechanism of the enzymes that produce and consume this intermediate could reveal novel enzymatic functions and expand our understanding of microbial metabolism.
References
- 1. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Anaerobic Degradation of Naphthalene and 2-Methylnaphthalene in Sulfate-Reducing Bacteria: A Central Role for Naphthyl-2-methylene-succinyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its methylated derivatives, is a critical process in contaminated anoxic environments. Sulfate-reducing bacteria (SRB) are key players in the intrinsic bioremediation of these sites. A central pathway in the anaerobic degradation of 2-methylnaphthalene, and potentially naphthalene, involves the formation of naphthyl-2-methylene-succinyl-CoA. This technical guide provides a comprehensive overview of this metabolic pathway, focusing on the enzymatic reactions, quantitative data, and experimental protocols relevant to understanding this vital biogeochemical process. The elucidation of these pathways is not only crucial for environmental microbiology but also holds potential for applications in biocatalysis and drug development, where novel enzymatic activities can be harnessed for synthetic purposes.
The Upper Pathway of Anaerobic 2-Methylnaphthalene Degradation
The anaerobic degradation of 2-methylnaphthalene is initiated by an activation step that adds a C4-dicarboxylic acid to the methyl group. This "upper pathway" converges with the degradation of naphthalene at the central metabolite, 2-naphthoyl-CoA. The key intermediate, this compound, is formed through a series of enzymatic reactions analogous to the anaerobic degradation of toluene.[1]
Enzymatic Steps and Quantitative Data
The conversion of 2-methylnaphthalene to intermediates that feed into the central naphthalene degradation pathway is catalyzed by a trio of key enzymes. The specific activities of these enzymes have been characterized in sulfate-reducing enrichment cultures, providing valuable quantitative insights into the pathway's efficiency.
| Enzyme | Substrate(s) | Product(s) | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Organism/Enrichment Culture | Reference |
| Naphthyl-2-methyl-succinate Synthase | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 | Sulfate-reducing enrichment culture | [1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | 19.6 | Sulfate-reducing enrichment culture N47 | [2][3] |
| Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Sulfate-reducing enrichment culture N47 | [2][3] |
Signaling Pathways and Logical Relationships
The enzymatic cascade leading to the formation of this compound represents a critical juncture in the anaerobic breakdown of 2-methylnaphthalene. This sequence of reactions effectively prepares the substituted naphthalene for further degradation.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Naphthyl-2-methylene-succinyl-CoA in Anaerobic Biodegradation of 2-Methylnaphthalene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the research surrounding Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. This document synthesizes the current understanding of its formation, subsequent transformation, and the enzymes involved, presenting quantitative data and experimental methodologies for professionals in environmental microbiology, biochemistry, and bioremediation.
Introduction
This compound is a transient coenzyme A derivative that plays a crucial role in the anaerobic breakdown of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), by sulfate-reducing bacteria.[1] Research into this pathway is vital for understanding the natural attenuation of PAHs in anoxic environments and for developing bioremediation strategies. The degradation of 2-methylnaphthalene is initiated by the addition of a fumarate molecule to the methyl group, a process analogous to the anaerobic degradation of toluene.[1] This initial reaction sets off a cascade of enzymatic steps, including a β-oxidation-like sequence, where this compound appears as a central intermediate.[1][2]
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene to the central intermediate 2-naphthoyl-CoA is a multi-step process. This compound is formed in the third step of this "upper pathway."
The proposed enzymatic sequence is as follows:
-
Fumarate Addition: The pathway begins with the activation of 2-methylnaphthalene. The enzyme naphthyl-2-methyl-succinate synthase catalyzes the addition of fumarate to the methyl group of 2-methylnaphthalene, forming naphthyl-2-methyl-succinate.[1]
-
CoA Ligation: The resulting naphthyl-2-methyl-succinate is then activated to its corresponding CoA ester by the enzyme succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase .[2] This reaction yields naphthyl-2-methyl-succinyl-CoA.
-
Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is subsequently oxidized by naphthyl-2-methyl-succinyl-CoA dehydrogenase to form a double bond, yielding This compound .[2]
-
Hydration and Further Oxidation: this compound is then hydrated by This compound hydratase .[3][4] This is followed by further oxidation and eventual cleavage to produce 2-naphthoyl-CoA, which enters the central metabolism for further degradation.[1][3]
The overall pathway from 2-methylnaphthalene to 2-naphthoyl-CoA is depicted in the following diagram:
Caption: Proposed pathway for the anaerobic degradation of 2-methylnaphthalene.
Quantitative Data
The enzymatic activities in the upper pathway of 2-methylnaphthalene degradation have been quantified in crude cell extracts from a sulfate-reducing enrichment culture (N47).[2]
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 | [1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | [2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 | [2] |
Experimental Protocols
The characterization of the 2-methylnaphthalene degradation pathway and the quantification of enzyme activities have relied on a combination of analytical and biochemical techniques.
Metabolite Identification
Metabolites from the degradation pathway were identified in supernatants of the enrichment culture N47.[1]
Caption: Workflow for the identification of metabolites in 2-methylnaphthalene degradation.
Enzyme Assays
Enzyme activities were determined in crude cell extracts of the enrichment culture.
Naphthyl-2-methyl-succinate synthase activity:
-
Method: Dense cell suspensions were incubated with 2-methylnaphthalene and fumarate.[1]
-
Detection: The production of naphthyl-2-methyl-succinate was monitored by HPLC with a diode array detector.[1]
-
Quantification: The specific activity was calculated based on the rate of product formation per milligram of protein.[1]
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and Naphthyl-2-methyl-succinyl-CoA dehydrogenase assays:
-
Method: These enzyme activities were measured in crude cell extracts.[2]
-
Detection: Metabolites were identified by co-elution with synthesized reference compounds using HPLC.[2]
-
Dehydrogenase Electron Acceptor: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase was only detectable using the artificial electron acceptor phenazine methosulphate. Natural electron acceptors like NAD or FAD were not effective.[2]
The logical relationship for the coupled enzyme assay to detect the dehydrogenase is shown below:
Caption: Logical diagram of the naphthyl-2-methyl-succinyl-CoA dehydrogenase assay.
Conclusion and Future Directions
The research on this compound has been confined to its role as an intermediate in the anaerobic biodegradation of 2-methylnaphthalene. The studies conducted on sulfate-reducing enrichment cultures have successfully elucidated the upper part of this degradation pathway and have provided initial quantitative data on the enzymes involved.
For researchers and scientists, future work could focus on the purification and detailed characterization of the enzymes, particularly naphthyl-2-methyl-succinyl-CoA dehydrogenase and this compound hydratase. Understanding the structure, kinetics, and substrate specificity of these enzymes could provide deeper insights into the mechanisms of anaerobic PAH degradation.
While the direct application of this compound in drug development is not apparent from the current literature, the enzymes in this pathway could be of interest. For instance, understanding the active sites of these unique enzymes could potentially inform the design of inhibitors for homologous enzymes in pathogenic microorganisms that may utilize similar metabolic strategies. Furthermore, the elucidation of such pathways is fundamental to the fields of synthetic biology and bioremediation, where engineered microorganisms could be developed for the efficient cleanup of PAH-contaminated sites.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Details [sabiork.h-its.org]
Methodological & Application
Application Notes and Protocols: Detection of "Naphthyl-2-methylene-succinyl-CoA" in Cell Extracts
A Note to Researchers, Scientists, and Drug Development Professionals:
Initial searches for the detection of "Naphthyl-2-methylene-succinyl-CoA" in cell extracts have revealed that this specific molecule is an intermediate in the anaerobic degradation pathway of 2-methylnaphthalene, a process primarily studied in environmental microbiology. Currently, there is a lack of published data on the presence or biological significance of "this compound" in mammalian cell extracts or its involvement in cellular signaling pathways relevant to drug development.
Therefore, this document provides a comprehensive application note and protocol on a closely related and highly relevant topic: the detection of xenobiotic acyl-CoA esters in mammalian cell extracts . Xenobiotic acyl-CoA esters are critical metabolites in drug development, as their formation can impact a drug's efficacy and safety profile. The methodologies and principles outlined here can be adapted for the analysis of novel acyl-CoA esters.
Application Note: Detection of Xenobiotic Acyl-CoA Esters in Mammalian Cell Extracts
Introduction
Xenobiotic carboxylic acids, a common structural motif in many pharmaceuticals, can be bioactivated in cells to form acyl-CoA thioesters. This conjugation is a key step in the metabolism of these compounds and can have significant downstream consequences. The formation of xenobiotic acyl-CoA esters can lead to the production of various conjugates, interfere with lipid metabolism, and in some cases, result in the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. Therefore, the ability to accurately detect and quantify these xenobiotic acyl-CoA esters in cell extracts is crucial for understanding the metabolic fate and potential liabilities of drug candidates.
Challenges in Acyl-CoA Analysis
The analysis of acyl-CoA esters in biological matrices presents several challenges:
-
Low Abundance: Acyl-CoA esters are typically present at low concentrations within the cell.
-
Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Structural Diversity: The acyl portion of the molecule can vary significantly, requiring flexible analytical methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.
Quantitative Data Summary
While specific quantitative data for "this compound" in cell extracts is not available, the following table provides representative data for various endogenous acyl-CoA species in different human cell lines, as reported in the literature. This table serves as a reference for the expected concentration ranges and highlights the variability of acyl-CoA pools between cell types.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.64 | - | - |
| Propionyl-CoA | 3.53 | - | - |
| Butyryl-CoA | 1.01 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12.0 | ~4.0 |
| C18:0-CoA | - | ~8.0 | ~3.0 |
Data presented is a compilation from published literature and is intended for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of acyl-CoA esters from cultured mammalian cells.
Materials and Reagents
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA not present in the sample)
-
1.5 mL or 2.0 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Protocol 1: Extraction of Acyl-CoA Esters from Cultured Cells
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Cell Lysis and Protein Precipitation:
-
Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold acetonitrile, vortex briefly.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common reconstitution solvent is 50% methanol in 50 mM ammonium acetate (pH 7.0). The choice of solvent is critical for acyl-CoA stability.[1]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Esters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: For a novel xenobiotic acyl-CoA, the precursor ion will be the [M+H]+ ion. The characteristic product ion for all acyl-CoAs is the fragment corresponding to the phosphopantetheine moiety (m/z 428.1). Another common fragment corresponds to the adenosine diphosphate moiety. The specific acyl group will also produce a characteristic fragment. Therefore, at least two transitions should be monitored for each analyte.
-
Visualizations
Caption: Bioactivation of xenobiotic carboxylic acids to acyl-CoA esters.
References
Application Notes and Protocols: Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthyl-2-methyl-succinyl-CoA dehydrogenase, also known as BnsG, is a key enzyme in the anaerobic degradation pathway of 2-methylnaphthalene, a toxic polycyclic aromatic hydrocarbon (PAH).[1][2] This enzyme catalyzes the oxidation of naphthyl-2-methyl-succinyl-CoA to naphthyl-2-methylene-succinyl-CoA, a critical step in the beta-oxidation-like cascade that ultimately converts 2-methylnaphthalene to 2-naphthoyl-CoA for further metabolism.[1][3] The study of this enzyme is vital for understanding the bioremediation of PAH-contaminated environments and may present opportunities for engineering microorganisms with enhanced degradation capabilities.
Biochemical Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate molecule to the methyl group, catalyzed by naphthyl-2-methyl-succinate synthase (NmsABC).[1][7] The resulting naphthyl-2-methyl-succinate is then activated to its coenzyme A (CoA) thioester by a CoA transferase (BnsEF).[1] This is followed by the action of naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG), which introduces a double bond. The pathway proceeds through several more steps analogous to fatty acid β-oxidation to yield 2-naphthoyl-CoA and succinyl-CoA.[1][3]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay (Proposed)
This method is adapted from assays for other acyl-CoA dehydrogenases and relies on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored by a decrease in absorbance at 300 nm.[6]
Principle:
Naphthyl-2-methyl-succinyl-CoA (Substrate) + 2 Ferricenium⁺ → this compound (Product) + 2 Ferrocene + 2 H⁺
The rate of ferricenium reduction is proportional to the enzyme activity.
Materials and Reagents:
-
Naphthyl-2-methyl-succinyl-CoA (Substrate)
-
Ferricenium hexafluorophosphate (Electron Acceptor)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.6)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer capable of reading at 300 nm
-
Quartz cuvettes
Procedure:
-
Prepare Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 7.6. Ensure all solutions are prepared using high-purity water.
-
Prepare Reagent Stocks:
-
Substrate Stock: Prepare a 10 mM stock solution of naphthyl-2-methyl-succinyl-CoA in water or a suitable buffer. Store in aliquots at -80°C. The synthesis of this substrate may be required if not commercially available.
-
Electron Acceptor Stock: Prepare a 20 mM stock solution of ferricenium hexafluorophosphate in water. This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
-
Assay Reaction Setup:
-
Set the spectrophotometer to 300 nm and maintain the temperature at 30°C (or the desired temperature).
-
In a 1 mL quartz cuvette, add the following components:
-
880 µL of 100 mM Tris-HCl buffer (pH 7.6)
-
10 µL of 20 mM Ferricenium hexafluorophosphate (final concentration: 200 µM)
-
Variable amount of enzyme preparation (e.g., 10-50 µL). The optimal amount should be determined empirically to ensure a linear reaction rate.
-
Add buffer to bring the volume to 980 µL.
-
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to equilibrate the temperature and record a baseline reading.
-
-
Initiate the Reaction:
-
Start the reaction by adding 20 µL of 10 mM naphthyl-2-methyl-succinyl-CoA stock solution (final concentration: 200 µM).
-
Immediately mix by inversion and start recording the absorbance at 300 nm every 10-15 seconds for 5-10 minutes.
-
-
Control Reactions:
-
Run a blank reaction without the enzyme to measure the non-enzymatic reduction of ferricenium.
-
Run another blank without the substrate to measure any endogenous dehydrogenase activity in the sample.
-
Calculations:
-
Determine the initial linear rate of the reaction (ΔA₃₀₀/min) from the slope of the absorbance vs. time plot.
-
Correct the rate by subtracting the rates from the control reactions.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₀₀/min) / (ε * l) * V_total / V_enzyme
-
Where:
-
ΔA₃₀₀/min is the corrected rate of absorbance change.
-
ε is the molar extinction coefficient for ferricenium at 300 nm (approximately 4.3 mM⁻¹cm⁻¹).
-
l is the path length of the cuvette (usually 1 cm).
-
V_total is the total reaction volume (1 mL).
-
V_enzyme is the volume of the enzyme solution added (in mL).
-
-
-
Specific Activity: To calculate specific activity, divide the activity by the protein concentration of the enzyme sample (in mg/mL). The unit will be µmol/min/mg.
Protocol 2: LC-MS/MS Endpoint Assay (Alternative)
This method offers high specificity and sensitivity by directly measuring the substrate and product. It is particularly useful for crude samples or when a continuous assay is not feasible.[5][8]
Principle:
The enzyme reaction is allowed to proceed for a fixed time, then stopped (quenched). The reaction mixture is then analyzed by LC-MS/MS to quantify the amount of this compound produced.
Materials and Reagents:
-
Reagents from Protocol 1 (excluding ferricenium hexafluorophosphate).
-
Quenching solution: e.g., ice-cold acetonitrile or 2 M HCl.
-
LC-MS/MS system with an appropriate C18 column.
-
Mobile phases (e.g., A: 10 mM ammonium acetate in water; B: Acetonitrile).
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, set up the reaction mixture on ice:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6)
-
Enzyme preparation (10-50 µL)
-
Water to a final volume of 98 µL.
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiate and Incubate:
-
Start the reaction by adding 2 µL of 10 mM naphthyl-2-methyl-succinyl-CoA (final concentration: 200 µM).
-
Incubate at 30°C for a fixed period (e.g., 10, 20, or 30 minutes). The time should be within the linear range of product formation, which must be determined empirically.
-
-
Quench the Reaction:
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Inject the sample onto an LC-MS/MS system.
-
LC Separation: Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in 10 mM ammonium acetate over 10-15 minutes.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions for both the substrate and product must be determined by infusing standards.
-
Substrate: Naphthyl-2-methyl-succinyl-CoA
-
Product: this compound
-
-
-
Quantification:
-
Create a standard curve using known concentrations of the product (this compound).
-
Calculate the amount of product formed in the enzymatic reaction by comparing its peak area to the standard curve.
-
Calculations:
-
Activity (nmol/min) = (Amount of product in nmol) / (Incubation time in min)
-
Specific Activity (nmol/min/mg) = Activity (nmol/min) / (Protein amount in mg)
Experimental Workflow Visualization
Data Presentation
Quantitative data from these assays should be organized to facilitate clear interpretation and comparison. This includes enzyme kinetics, effects of inhibitors, and optimization of reaction conditions. As no published kinetic data for naphthyl-2-methyl-succinyl-CoA dehydrogenase exists, the following tables are provided as templates for data presentation.
Table 1: Michaelis-Menten Kinetic Parameters
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Naphthyl-2-methyl-succinyl-CoA | Value | Value | Value | Value |
| Alternative Substrate 1 | Value | Value | Value | Value |
| Alternative Substrate 2 | Value | Value | Value | Value |
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per second.
-
kcat/Km (Catalytic Efficiency): An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to product.
Table 2: Influence of pH and Temperature on Enzyme Activity
| Condition | Value | Relative Activity (%) |
| pH | 6.0 | Value |
| 6.5 | Value | |
| 7.0 | Value | |
| 7.5 | Value | |
| 8.0 | Value | |
| 8.5 | Value | |
| Temperature (°C) | 20 | Value |
| 25 | Value | |
| 30 | Value | |
| 37 | Value | |
| 45 | Value | |
| 55 | Value |
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. The quantification and characterization of this molecule are crucial for studying microbial metabolism of aromatic hydrocarbons and for potential applications in bioremediation and biocatalysis. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the separation and quantification of this compound using reverse-phase HPLC with UV detection.
Principle
The method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with a buffered aqueous phase and an organic modifier allows for the efficient separation of various CoA esters.[1][2] Detection is achieved by monitoring the UV absorbance at 260 nm, which is characteristic of the adenine moiety in the coenzyme A molecule.[2]
Experimental Protocols
Sample Preparation (from cell cultures)
This protocol is adapted from methods for extracting acyl-CoA esters from biological samples.[1][3]
Reagents:
-
Perchloric Acid (PCA), 5% (v/v)
-
Potassium Carbonate (K₂CO₃), 5 M
-
Acetonitrile
-
Methanol
-
Potassium Phosphate Monobasic (KH₂PO₄), 100 mM, pH 4.9
Procedure:
-
Harvest cell pellets by centrifugation at 4°C.
-
For cellular extracts, homogenize the sample on ice in 0.5 mL of 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol.[3]
-
Alternatively, for general extraction, lyse the cells in 1 mL of ice-cold 5% PCA.
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube.
-
If using PCA, neutralize the supernatant by the dropwise addition of 5 M K₂CO₃ until the pH is approximately 6.0-7.0.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at -80°C until analysis.
HPLC Analysis
The following HPLC conditions are based on established methods for the analysis of various CoA thioesters.[2][4]
Apparatus:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[4]
Mobile Phase:
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄) buffer, pH adjusted to a suitable value (e.g., 6.4).[2][4]
-
Mobile Phase B: Acetonitrile.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 100 mm, 2.6 µm)[4] |
| Mobile Phase A | 75 mM KH₂PO₄, pH 6.4[2][4] |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 260 nm[2] |
| Injection Volume | 10-20 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample or standard into the HPLC system.
-
Run the gradient program as specified in the table above.
-
Monitor the absorbance at 260 nm.
-
The retention time of this compound will need to be determined by running an authentic standard if available. In its absence, tentative identification can be made by comparing with related compounds and enzymatic assays.
Data Presentation and Quantification
Quantitative analysis can be performed by creating a standard curve using a purified standard of this compound of known concentrations.
-
Prepare a series of dilutions of the standard.
-
Inject each standard concentration and record the peak area.
-
Plot the peak area versus the concentration to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
The lower limit of detection for similar CoA thioesters can be in the low picomole range.[4]
Visualizations
Enzymatic Formation of this compound
The following diagram illustrates the enzymatic conversion of Naphthyl-2-methyl-succinate to this compound, a key step in the anaerobic degradation pathway of 2-methylnaphthalene.
Caption: Enzymatic conversion pathway.
HPLC Analysis Workflow
This diagram outlines the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: General HPLC analysis workflow.
References
Application Note: Mass Spectrometric Analysis of Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH).[1][2][3][4][5] The analysis of this and related acyl-CoA thioesters is crucial for understanding the metabolic fate of environmental pollutants and for the development of bioremediation strategies. Furthermore, as acyl-CoA molecules are central to cellular metabolism, the methodologies for their analysis are broadly applicable in drug development and metabolic research.[6][7][8] This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Molecular Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C36H46N7O19P3S |
| Exact Mass | 1005.17820443 Da[9] |
| CAS Number | Not available |
Signaling Pathway: Anaerobic Degradation of 2-Methylnaphthalene
The following diagram illustrates the metabolic pathway in which this compound participates. This pathway is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene.[1][3][4] Subsequent activation with coenzyme A and a series of β-oxidation-like reactions lead to the formation of 2-naphthoyl-CoA.[1][2]
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Workflow for LC-MS/MS Analysis
A generalized workflow for the analysis of this compound from biological samples is presented below. This involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.
Detailed Experimental Protocols
Sample Preparation (Acyl-CoA Extraction)
This protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoAs from biological samples.[6]
Reagents:
-
5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold
-
Internal Standard (IS) solution (e.g., C17:0-CoA in water)
-
Methanol, HPLC grade
-
Water, HPLC grade
Procedure:
-
For liquid cultures, pellet cells by centrifugation. For tissues, homogenize in a suitable buffer on ice.
-
Add 200 µL of ice-cold 5% SSA to the cell pellet or tissue homogenate.
-
Add a known amount of internal standard.
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Store the supernatant at -80°C until analysis or proceed directly to LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol utilizes reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry, a robust method for acyl-CoA analysis.[10][11][12]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm)
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 5.3
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate, pH 5.3
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 60% B (linear gradient)
-
15-17 min: 60% to 98% B
-
17-20 min: Hold at 98% B
-
20.1-25 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
Acyl-CoA molecules exhibit a characteristic fragmentation pattern, with cleavage at the phosphodiester bonds of the CoA moiety.[6] For this compound, the protonated molecule [M+H]+ will be the precursor ion. The two primary product ions for quantification and confirmation are derived from the loss of the 5'-ADP moiety and the fragmentation at the pyrophosphate linkage.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 1006.18 | 499.1 (Calculated: [M-507+H]+) | 428.1 | (To be optimized, typically 20-40) |
| Internal Standard (e.g., C17:0-CoA) | 1020.6 | 513.3 | 428.1 | (To be optimized, typically 20-40) |
Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard if available. The quantifier ion corresponds to the acyl-moiety attached to the phosphopantetheine portion, resulting from the loss of the adenosine diphosphate group ([M - 507 + H]+). The qualifier ion at m/z 428 is a common fragment for many CoA esters.[6]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transition for both the analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a surrogate analyte (if this compound standard is unavailable) and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
As there is no publicly available quantitative data for this compound, the following table is a template for presenting such data once it is generated using the protocol above.
| Sample ID | Analyte Concentration (µM) | Standard Deviation | %RSD |
| Control Group 1 | (Value) | (Value) | (Value) |
| Control Group 2 | (Value) | (Value) | (Value) |
| Treatment Group 1 | (Value) | (Value) | (Value) |
| Treatment Group 2 | (Value) | (Value) | (Value) |
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By adapting established protocols for acyl-CoA analysis, researchers can achieve sensitive and specific detection and quantification of this important metabolic intermediate. The provided methodologies are foundational and should be optimized for specific instrumentation and sample matrices.
References
- 1. Combined Genomic and Proteomic Approaches Identify Gene Clusters Involved in Anaerobic 2-Methylnaphthalene Degradation in the Sulfate-Reducing Enrichment Culture N47 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C36H46N7O19P3S | CID 5282334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Naphthyl-2-methylene-succinyl-CoA Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. The synthesis involves a two-step process: the initial chemical synthesis of the precursor, Naphthyl-2-methylene-succinic acid, followed by its enzymatic or chemical conversion to the final Coenzyme A thioester. Detailed protocols for both chemical and enzymatic approaches are presented, along with methods for purification and characterization. This standard is crucial for studying the enzymes involved in the biodegradation of polycyclic aromatic hydrocarbons (PAHs) and for the development of novel bioremediation strategies.
Introduction
This compound is a critical metabolite in the anaerobic degradation of 2-methylnaphthalene, a toxic component of crude oil and petroleum products. The study of this pathway is essential for understanding the natural attenuation of these pollutants in anoxic environments. The availability of a pure standard of this compound is a prerequisite for detailed enzymatic assays, inhibitor screening, and metabolic flux analysis. This document outlines reliable methods for the synthesis, purification, and characterization of this important molecule.
The synthetic strategy is based on the initial preparation of Naphthyl-2-methylene-succinic acid, which is then coupled to Coenzyme A. Two effective methods for this coupling are described: a chemical method using a carbodiimide coupling agent and an enzymatic method employing an acyl-CoA synthetase.
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Synthesis Method | Average Yield (%) |
| Naphthyl-2-methylene-succinic acid | Chemical | 85-95 |
| This compound | Chemical | 40-60 |
| This compound | Enzymatic | 60-80 |
Table 2: Characterization Data for Naphthyl-2-methylene-succinic acid
| Analysis Method | Expected Result |
| Mass Spectrometry (GC-MS of dimethyl ester) | Molecular ion (M+) and fragmentation pattern consistent with the structure.[1] |
| Melting Point | 165-167°C (for the reduced form, Naphthyl-2-methyl-succinic acid, indicating a similar range for the unsaturated analog).[2] |
Experimental Protocols
Protocol 1: Synthesis of Naphthyl-2-methylene-succinic acid
This protocol is adapted from the literature and involves a Stobbe condensation.[2]
Materials:
-
2-Naphthaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Methanol
Procedure:
-
To a solution of potassium tert-butoxide in tert-butanol, add a mixture of 2-naphthaldehyde and diethyl succinate at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with concentrated HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of (E)- and (Z)-isomers of the half-ester. Saponify the ester by refluxing with 10% aqueous NaOH for 4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Naphthyl-2-methylene-succinic acid.
Protocol 2: Chemical Synthesis of this compound
This protocol utilizes a carbodiimide-mediated coupling reaction.
Materials:
-
Naphthyl-2-methylene-succinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Tetrahydrofuran (THF), anhydrous
-
Solid-phase extraction (SPE) C18 cartridges
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve Naphthyl-2-methylene-succinic acid in anhydrous THF.
-
Add NHS and EDC (or DCC) to the solution and stir at room temperature for 4 hours to form the NHS-ester.
-
In a separate vial, dissolve Coenzyme A trilithium salt in cold sodium bicarbonate buffer (0.5 M, pH 8.0).
-
Slowly add the THF solution containing the activated NHS-ester to the Coenzyme A solution on ice with gentle stirring.
-
Allow the reaction to proceed on ice for 2 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the reaction mixture using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reaction mixture.
-
Wash with water to remove unreacted Coenzyme A and salts.
-
Elute the this compound with a solution of 50% acetonitrile in water.
-
-
Lyophilize the purified product to obtain a white powder.
Protocol 3: Enzymatic Synthesis of this compound
This protocol employs a broad-specificity acyl-CoA synthetase.
Materials:
-
Naphthyl-2-methylene-succinic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Coenzyme A trilithium salt
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and Coenzyme A.
-
Add Naphthyl-2-methylene-succinic acid to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of the product by HPLC.
-
Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M, followed by centrifugation to precipitate the protein.
-
Purify the supernatant containing this compound by preparative reverse-phase HPLC using a gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the product and lyophilize.
Mandatory Visualizations
Anaerobic Degradation Pathway of 2-Methylnaphthalene
References
Application Notes and Protocols for Studying "Naphthyl-2-methylene-succinyl-CoA" Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for the investigation of the metabolism of "Naphthyl-2-methylene-succinyl-CoA" (NMS-CoA), a novel acyl-CoA analog. Given the central role of succinyl-CoA in metabolism, NMS-CoA is hypothesized to interact with key metabolic pathways. These protocols outline in vitro enzymatic assays, studies using isolated mitochondria, and cell-based metabolic analyses to elucidate the metabolic fate and cellular effects of NMS-CoA. The methodologies are designed to be adaptable for the study of other novel acyl-CoA derivatives.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism.[1][2] They serve as substrates for energy production, building blocks for complex lipids, and signaling molecules.[2][3] The introduction of synthetic acyl-CoA analogs like "this compound" (NMS-CoA) provides a powerful tool to probe enzyme activity, dissect metabolic pathways, and potentially develop novel therapeutics. NMS-CoA, with its bulky naphthyl group, may act as a specific enzyme inhibitor or as a tracer for acyl-CoA trafficking. This guide details a multi-tiered experimental approach to characterize the metabolism and physiological impact of NMS-CoA.
Data Presentation
The following tables present hypothetical data that could be obtained using the protocols described herein. These tables are intended to serve as a template for data organization and presentation.
Table 1: In Vitro Enzyme Kinetics of NMS-CoA with Acyl-CoA Thioesterase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | IC50 (µM) of NMS-CoA |
| Succinyl-CoA | 15.2 | 120.5 | N/A |
| NMS-CoA | 25.8 | 35.2 | N/A |
| Palmitoyl-CoA | 5.1 | 89.7 | 12.5 |
Table 2: Effect of NMS-CoA on Mitochondrial Respiration
| Condition | Oxygen Consumption Rate (OCR) (pmol/min/µg protein) |
| Control (no substrate) | 10.5 ± 1.2 |
| + Succinate (10 mM) | 150.2 ± 10.8 |
| + Succinate + NMS-CoA (50 µM) | 85.6 ± 7.5 |
| + Palmitoyl-carnitine (20 µM) | 120.4 ± 9.3 |
| + Palmitoyl-carnitine + NMS-CoA | 115.2 ± 8.9 |
Table 3: Cellular Metabolite Levels after NMS-CoA Treatment (24h)
| Metabolite | Control (nmol/mg protein) | NMS-CoA (100 µM) (nmol/mg protein) | Fold Change |
| ATP | 8.5 ± 0.7 | 5.1 ± 0.5 | -0.60 |
| Succinate | 0.5 ± 0.1 | 2.3 ± 0.4 | +4.60 |
| Acetyl-CoA | 1.2 ± 0.2 | 0.7 ± 0.1 | -0.42 |
| NMS-Succinate | Not Detected | 1.8 ± 0.3 | N/A |
Experimental Protocols
Protocol for In Vitro Acyl-CoA Thioesterase Activity Assay
This protocol is designed to determine if NMS-CoA is a substrate or inhibitor of acyl-CoA thioesterases, which hydrolyze the thioester bond.
Materials:
-
Purified acyl-CoA thioesterase (e.g., ACOT8)
-
NMS-CoA, Succinyl-CoA, Palmitoyl-CoA
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4) and 0.2 mM DTNB.
-
Add varying concentrations of the substrate (NMS-CoA or a known substrate like succinyl-CoA) to the wells of a 96-well plate. For inhibition studies, add a known substrate and varying concentrations of NMS-CoA.
-
To initiate the reaction, add the purified acyl-CoA thioesterase to a final concentration of 1-5 µg/mL.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes at 37°C. The rate of increase in absorbance corresponds to the formation of TNB, which is proportional to Coenzyme A release.
-
Calculate the reaction rate from the linear portion of the curve. Determine kinetic parameters (Km, Vmax) or IC50 values by fitting the data to appropriate enzyme kinetic models.
Protocol for Mitochondrial Oxygen Consumption Rate (OCR) Measurement
This protocol assesses the impact of NMS-CoA on mitochondrial respiration using high-resolution respirometry.[4][5][6]
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., MiR05)
-
Respiratory substrates (e.g., succinate, glutamate, palmitoyl-carnitine)
-
NMS-CoA
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria (25-50 µg protein) or permeabilized cells to the chambers containing pre-warmed respiration buffer.
-
Allow the respiration to stabilize to determine the routine (LEAK) respiration.
-
Add the substrate of interest (e.g., 10 mM succinate to assess Complex II-linked respiration).
-
Once a stable rate is achieved, inject NMS-CoA at the desired final concentration and monitor any change in OCR.
-
Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (OXPHOS) capacity (State 3 respiration).[5]
-
Subsequent additions of inhibitors like oligomycin (to measure LEAK respiration in the presence of substrate) and FCCP (to determine maximal electron transport system capacity) can further dissect the effects of NMS-CoA.
-
Normalize OCR data to the amount of protein per chamber.
Protocol for Cellular Uptake and Metabolism using LC-MS/MS
This protocol describes how to treat cells with NMS-CoA, extract polar metabolites, and analyze them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify NMS-CoA and its potential metabolites.[1][7][8]
Materials:
-
Cultured cells (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
NMS-CoA
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of NMS-CoA (or vehicle control) for a specified time (e.g., 4, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent to the plate (-80°C, 1 mL per 10 cm dish).
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a reversed-phase ion-pairing chromatography method coupled to a triple quadrupole mass spectrometer.[1][9]
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify NMS-CoA and its predicted metabolites (e.g., NMS-succinate, hydrolyzed NMS). The common fragmentation of CoA esters, such as the loss of the 3'-phospho-ADP moiety (-507 m/z), can be used to identify potential NMS-CoA derivatives.[1]
-
Quantify metabolites by comparing peak areas to a standard curve of synthesized standards. Normalize data to the total protein content of the cell lysate pellet.
-
Mandatory Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: A logical workflow for the metabolic study of NMS-CoA.
Caption: Potential signaling impact of NMS-CoA via TCA cycle disruption.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Enzyme Kinetics of Naphthyl-2-methylene-succinyl-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Naphthyl-2-methylene-succinyl-CoA is a key step in the anaerobic biodegradation pathway of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). This pathway is of significant interest for bioremediation and understanding the environmental fate of PAHs. The enzymatic conversion is a two-step process involving the activation of Naphthyl-2-methyl-succinic acid to its CoA-ester, followed by an oxidation reaction. These reactions are catalyzed by two key enzymes: Naphthyl-2-methyl-succinate CoA-transferase and Naphthyl-2-methyl-succinyl-CoA dehydrogenase. This document provides detailed application notes and protocols for studying the kinetics of these enzymes, with data extrapolated from well-characterized analogous enzymes involved in anaerobic toluene degradation.
Enzymatic Pathway Overview
The formation of this compound from Naphthyl-2-methyl-succinic acid proceeds through the following two enzymatic reactions:
-
CoA Activation: Naphthyl-2-methyl-succinic acid is activated by the transfer of Coenzyme A from a donor molecule, typically succinyl-CoA. This reaction is catalyzed by Naphthyl-2-methyl-succinate CoA-transferase .
Naphthyl-2-methyl-succinic acid + Succinyl-CoA ⇌ Naphthyl-2-methyl-succinyl-CoA + Succinate
-
Dehydrogenation: The resulting Naphthyl-2-methyl-succinyl-CoA is then oxidized to form this compound. This reaction is catalyzed by Naphthyl-2-methyl-succinyl-CoA dehydrogenase .
Naphthyl-2-methyl-succinyl-CoA + Acceptor ⇌ this compound + Reduced Acceptor
A diagram of this signaling pathway is provided below.
Data Presentation: Kinetic Parameters of Analogous Enzymes
Detailed kinetic studies on the specific enzymes for 2-methylnaphthalene degradation are limited. However, extensive data is available for the analogous enzymes from the well-studied anaerobic toluene degradation pathway. These enzymes, Succinyl-CoA:(R)-benzylsuccinate CoA-transferase and (R)-benzylsuccinyl-CoA dehydrogenase, exhibit similar catalytic functions and can serve as excellent models.
| Enzyme | Analogous Enzyme | Substrate | Km (µM) | Vmax | Notes |
| Naphthyl-2-methyl-succinate CoA-transferase | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-Benzylsuccinate | Not reported | - | The reaction mechanism likely involves the formation of a ternary complex. |
| Succinyl-CoA | Not reported | - | |||
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-Benzylsuccinyl-CoA | 110 ± 10 | Not reported | The enzyme is highly specific for the (R)-enantiomer.[1] |
Experimental Protocols
The following protocols are adapted from methodologies used for the characterization of analogous enzymes from the anaerobic toluene degradation pathway and can be optimized for the study of this compound formation.
Protocol 1: Assay for Naphthyl-2-methyl-succinate CoA-transferase Activity
This protocol describes a continuous spectrophotometric assay by coupling the production of succinate to the succinate dehydrogenase reaction.
Materials:
-
Cell-free extract or purified Naphthyl-2-methyl-succinate CoA-transferase
-
Naphthyl-2-methyl-succinic acid
-
Succinyl-CoA
-
Succinate dehydrogenase (from a commercial source or partially purified from the same organism)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Naphthyl-2-methyl-succinic acid in the assay buffer.
-
Prepare fresh solutions of succinyl-CoA, DCPIP, and PMS in the assay buffer.
-
In a cuvette, combine the assay buffer, Naphthyl-2-methyl-succinic acid, DCPIP, PMS, and succinate dehydrogenase.
-
Incubate the mixture for 5 minutes at the desired temperature to allow for temperature equilibration.
-
Initiate the reaction by adding succinyl-CoA and the enzyme sample (cell-free extract or purified enzyme).
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The rate of the reaction is proportional to the activity of the CoA-transferase.
-
To determine the kinetic parameters, vary the concentration of one substrate (e.g., Naphthyl-2-methyl-succinic acid) while keeping the other (succinyl-CoA) at a saturating concentration, and vice versa.
Alternative HPLC-based Assay:
The formation of Naphthyl-2-methyl-succinyl-CoA can also be directly monitored by HPLC.
-
Set up the reaction mixture as described above (steps 1-5), but without the coupling enzymes and reagents (succinate dehydrogenase, DCPIP, PMS).
-
At different time points, stop the reaction by adding a quenching solution (e.g., 10% perchloric acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of Naphthyl-2-methyl-succinyl-CoA. A C18 column is typically used with a gradient of an appropriate buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine ring of CoA).
Protocol 2: Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay using an artificial electron acceptor.
Materials:
-
Cell-free extract or purified Naphthyl-2-methyl-succinyl-CoA dehydrogenase
-
Naphthyl-2-methyl-succinyl-CoA (synthesized enzymatically or chemically)
-
Ferricenium hexafluorophosphate or another suitable artificial electron acceptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Naphthyl-2-methyl-succinyl-CoA in the assay buffer.
-
Prepare a fresh solution of the artificial electron acceptor in the assay buffer.
-
In a cuvette, combine the assay buffer and the enzyme sample.
-
Incubate for 5 minutes at the desired temperature.
-
Initiate the reaction by adding Naphthyl-2-methyl-succinyl-CoA.
-
Monitor the change in absorbance at a wavelength specific for the reduction of the artificial electron acceptor (e.g., a decrease at 300 nm for ferricenium).
-
The rate of change in absorbance is proportional to the dehydrogenase activity.
-
For kinetic analysis, vary the concentration of Naphthyl-2-methyl-succinyl-CoA.
A diagram of the experimental workflow for kinetic analysis is presented below.
References
Application Notes and Protocols: Naphthyl-2-methylene-succinyl-CoA as a Biomarker for PAH Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, with some congeners exhibiting potent carcinogenic and mutagenic properties. The anaerobic degradation of PAHs by microbial communities is a critical process in the natural attenuation of these contaminants. Understanding the metabolic pathways and identifying unique biomarkers associated with PAH degradation is essential for monitoring bioremediation efforts and for potential applications in drug development where enzymatic pathways are of interest. This document provides detailed application notes and protocols for the use of "Naphthyl-2-methylene-succinyl-CoA" as a specific biomarker for the anaerobic degradation of 2-methylnaphthalene, a common PAH.
Metabolic Significance
Under anaerobic conditions, the degradation of 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase. This forms naphthyl-2-methyl-succinate, which is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA. Subsequently, this intermediate is oxidized to this compound. The detection of this compound, therefore, serves as a direct indicator of active 2-methylnaphthalene degradation via this specific anaerobic pathway. Both naphthalene and 2-methylnaphthalene degradation pathways converge at the central intermediate 2-naphthoyl-CoA.
Quantitative Data
To date, specific quantitative data for this compound in microbial cultures or environmental samples have not been extensively published in peer-reviewed literature. However, quantitative measurements of its precursor, naphthyl-2-methyl-succinic acid, have been reported and can serve as a proxy for pathway activity. The provided analytical protocol can be utilized to generate quantitative data for this compound.
| Biomarker | Matrix | Concentration Range | Analytical Method | Reference |
| Naphthyl-2-methyl-succinic acid | Sulfate-reducing enrichment culture supernatant | up to 0.5 µM | HPLC-UV | [1] |
| This compound | Bacterial Cell Lysate / Environmental Extract | Data not currently available. The protocol below is designed for its quantification. | LC-MS/MS | - |
Signaling and Metabolic Pathway
The anaerobic degradation of 2-methylnaphthalene involves a series of enzymatic reactions. The initial steps leading to the formation of the biomarker this compound are depicted below.
Anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Protocols
Protocol 1: Sample Preparation for Biomarker Analysis from Bacterial Cultures
This protocol details the extraction of CoA esters from bacterial cells.
Materials:
-
Bacterial culture grown anaerobically with 2-methylnaphthalene
-
Quenching solution: 60% aqueous methanol, pre-chilled to -40°C
-
Extraction solvent: 50% acetonitrile in 20 mM ammonium formate, pH 3.5, pre-chilled to 4°C
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
0.22 µm syringe filters
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Rapid Quenching: Quickly transfer a known volume of the bacterial culture into 2 volumes of pre-chilled quenching solution. This step is critical to arrest metabolic activity.
-
Cell Pelleting: Immediately centrifuge the quenched culture at 5,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in the quenching solution and centrifuge again.
-
Flash Freezing: Snap-freeze the cell pellet in liquid nitrogen.
-
Cell Lysis and Extraction:
-
Lyophilize the frozen cell pellet until completely dry.
-
Resuspend the dried pellet in the pre-chilled extraction solvent. The volume will depend on the pellet size; a starting point is 1 mL per 10 mg of dry cell weight.
-
Lyse the cells by sonication on ice. Use short bursts to prevent sample heating.
-
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of a quantitative LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact mass of this compound (C36H46N7O19P3S) is 1005.18 g/mol . The protonated molecule [M+H]+ would have an m/z of 1006.18 .
-
A characteristic neutral loss for CoA compounds is the 3'-phospho-ADP moiety (507.0 m/z). A proposed product ion would be [M+H - 507]+, resulting in an m/z of 499.18 .
-
Proposed MRM Transition: Q1: 1006.2 -> Q3: 499.2
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used by infusing a standard if available, or by using prediction software.
Data Analysis:
Quantification is achieved by integrating the peak area of the specific MRM transition and comparing it to a standard curve generated from a synthesized standard of this compound. If a standard is not available, semi-quantitative analysis can be performed by comparing peak areas across different samples.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from sample collection to data analysis for the detection of this compound.
Experimental workflow for biomarker analysis.
References
Troubleshooting & Optimization
Technical Support Center: Detection of Naphthyl-2-methylene-succinyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Naphthyl-2-methylene-succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect?
This compound is a coenzyme A (CoA) derivative involved in the anaerobic degradation of 2-methylnaphthalene.[1][2] Like many acyl-CoA thioesters, its detection presents several analytical challenges:
-
Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.
-
Low Abundance: As a metabolic intermediate, it is often present in low concentrations within complex biological matrices.[3]
-
Lack of Commercial Standards: The unavailability of a certified reference standard for this compound makes absolute quantification and method validation difficult.[4]
-
Matrix Effects: Components in biological samples can interfere with detection, particularly in mass spectrometry.
Q2: What are the recommended methods for detecting this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method due to its high sensitivity and selectivity, which are crucial for analyzing low-abundance metabolites in complex samples.[5][6] High-performance liquid chromatography (HPLC) with UV detection can also be used, although it may lack the sensitivity required for some applications. Enzymatic assays, while common for total CoA or specific short-chain acyl-CoAs, are not directly applicable without a specific enzyme that utilizes this compound.[7][8]
Q3: How should I prepare my samples for this compound analysis?
Proper sample preparation is critical to prevent degradation and remove interfering substances. A common procedure involves:
-
Rapid Quenching of Metabolism: Immediately freeze samples in liquid nitrogen to halt enzymatic activity.
-
Extraction: Use a cold extraction solution, such as 2.5% sulfosalicylic acid (SSA), to precipitate proteins and extract the analyte.[5]
-
Purification: Solid-phase extraction (SPE) may be necessary to remove salts and other interfering compounds prior to LC-MS/MS analysis.[5]
Troubleshooting Guides
LC-MS/MS Detection Issues
| Problem | Possible Causes | Suggested Solutions |
| No or Low Signal | Analyte Degradation: Instability of the thioester bond. | - Keep samples on ice or at 4°C throughout the preparation process.- Use fresh, cold extraction solvents.- Minimize the time between sample preparation and analysis. |
| Inefficient Ionization: The molecule may not ionize well under the chosen conditions. | - Optimize mass spectrometry parameters in positive ion mode, as acyl-CoAs are often more efficiently ionized under these conditions.[5]- Experiment with different mobile phase additives to enhance ionization. | |
| Incorrect MRM Transitions: The selected precursor and product ions may not be optimal. | - For this compound (C36H46N7O19P3S), the theoretical m/z of the [M+H]+ ion is approximately 1006.2. A characteristic neutral loss of 507 amu is common for acyl-CoAs in positive mode MS/MS, resulting in a product ion around m/z 499.2.[5] These values should be empirically optimized by infusing a standard if available, or by analyzing a sample where the compound is expected to be present. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Column Chemistry: The stationary phase may not be suitable for retaining and separating the analyte. | - Use a C18 reversed-phase column.- Consider using an ion-pairing agent in the mobile phase to improve peak shape for these polar, anionic molecules.[6] |
| Sample Solvent Incompatibility: The solvent used to dissolve the final extract may be too strong, causing peak distortion. | - Whenever possible, dissolve the sample in the initial mobile phase.[9] | |
| High Background Noise or Matrix Effects | Insufficient Sample Cleanup: Co-eluting compounds from the biological matrix can suppress or enhance the analyte signal. | - Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol.[5]- Optimize the chromatographic gradient to separate the analyte from interfering compounds. |
| Inconsistent Retention Times | Unstable HPLC Conditions: Fluctuations in temperature, mobile phase composition, or flow rate. | - Use a column oven to maintain a constant temperature.[10]- Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[10]- Check the HPLC system for leaks or pump malfunctions.[11] |
HPLC-UV Detection Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Sensitivity | Low Molar Absorptivity: The compound may not absorb strongly at the selected wavelength. | - The naphthalene moiety should provide good UV absorbance. Scan a range of wavelengths (e.g., 220-300 nm) to determine the optimal wavelength for detection. |
| Insufficient Concentration: The analyte concentration is below the detection limit of the instrument. | - Concentrate the sample extract before injection.- Use a detector with a longer path length cell if available. | |
| Co-eluting Peaks | Lack of Resolution: Other compounds in the sample have similar retention times. | - Optimize the mobile phase composition and gradient profile to improve separation.- Adjust the pH of the mobile phase. |
| Baseline Drift | Mobile Phase Issues: Changes in mobile phase composition or contamination. | - Ensure the mobile phase is well-mixed and degassed.[12]- Use high-purity solvents and additives. |
| Column Contamination: Buildup of contaminants on the column from previous injections. | - Flush the column with a strong solvent.[10] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of this compound
-
Sample Preparation:
-
Homogenize 10-20 mg of frozen tissue or cell pellet in 500 µL of ice-cold 2.5% sulfosalicylic acid.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 2% B for 2 min, ramp to 50% B over 10 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z ~1006.2 (empirically determined).
-
Product Ion (Q3): m/z ~499.2 (corresponding to the neutral loss of 507 amu, empirically determined).[5]
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizations
Experimental Workflow for LC-MS/MS Detection
Caption: Workflow for the detection of this compound.
Anaerobic Degradation Pathway of 2-Methylnaphthalene
Caption: Simplified pathway of 2-methylnaphthalene anaerobic degradation.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
stability issues of "Naphthyl-2-methylene-succinyl-CoA" during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthyl-2-methylene-succinyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and analytical challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a crucial intermediate in the anaerobic degradation pathway of 2-methylnaphthalene.[1][2] As an acyl-CoA thioester, it is susceptible to hydrolysis and other degradation pathways, which can significantly impact the accuracy and reproducibility of analytical results. Thioesters, in general, are "energy-rich" functional groups that can be unstable in aqueous solutions, especially under non-optimal pH and temperature conditions.[3][4]
Q2: What are the primary factors affecting the stability of this compound?
The stability of acyl-CoA thioesters like this compound is primarily influenced by:
-
pH: Thioesters are susceptible to both acid- and base-mediated hydrolysis.[5][6] Generally, they are more stable in slightly acidic to neutral aqueous solutions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[7] Therefore, it is crucial to keep samples cold during processing and storage.
-
Enzymatic Degradation: Biological samples may contain acyl-CoA hydrolases that can rapidly degrade the analyte.[8]
-
Solvent Composition: The choice of solvent for sample preparation and analysis can impact stability. For instance, some alcohols can promote the decomposition of certain thioesters.[9]
Q3: What are the common signs of this compound degradation during analysis?
Degradation of your analyte can manifest in several ways in your analytical data, including:
-
Decreased peak area or intensity over time.
-
Appearance of new, unexpected peaks in the chromatogram.
-
Poor reproducibility of results between injections or sample preparations.
-
High background noise in the mass spectrum.
Troubleshooting Guides
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Analyte Degradation during Sample Preparation | Quench metabolic activity immediately upon sample collection using methods like cold solvent extraction. A common approach for acyl-CoAs is extraction with pre-cooled acetonitrile and formic acid.[10] Keep samples on ice or at 4°C throughout the preparation process. |
| Hydrolysis in Aqueous Solutions | Minimize the time the sample spends in aqueous buffers. Use slightly acidic to neutral pH buffers (pH 6-7) for reconstitution and mobile phases. For long-term storage, keep samples frozen at -80°C in an appropriate solvent. |
| Suboptimal Mass Spectrometry Parameters | Optimize MS/MS parameters for this compound. This includes optimizing collision energy and monitoring for characteristic fragment ions of the coenzyme A moiety, such as the adenosine 3',5'-diphosphate fragment at m/z 428.0365.[11] |
| Matrix Effects | The presence of other components in the sample matrix can suppress the ionization of the analyte.[12][13] To mitigate this, consider using solid-phase extraction (SPE) for sample cleanup or employing a matrix-matched calibration curve.[8][14] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Peak tailing for polar compounds like acyl-CoAs can occur due to interactions with residual silanol groups on C18 columns.[15] Using a column with end-capping or employing a mobile phase with a suitable buffer can help minimize these interactions. Adjusting the mobile phase pH away from the pKa of the analyte can also improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting.[15] Dilute the sample and re-inject to see if the peak shape improves. |
| Incompatible Injection Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[16] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | If peak shape issues appear suddenly, the column may be contaminated or have a void at the inlet.[15] Try flushing the column with a strong solvent or replacing the column. Using a guard column can help protect the analytical column.[16] |
Quantitative Stability Data for Model Thioesters
| Parameter | Value | Conditions |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 x 10-5 M-1 s-1 | 23°C in water |
| Base-mediated hydrolysis rate constant (kb) | 1.6 x 10-1 M-1 s-1 | 23°C in water |
| pH-independent hydrolysis rate constant (kw) | 3.6 x 10-8 s-1 | 23°C in water |
| Half-life for hydrolysis at pH 7 | 155 days | 23°C in water |
Data from Bracher et al., 2011.[5][6]
These values indicate that thioesters are significantly more stable under neutral to slightly acidic conditions compared to basic conditions.
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular this compound Analysis
This protocol is adapted from general methods for short-chain acyl-CoA extraction.[10]
-
Quenching and Cell Harvesting:
-
Rapidly quench metabolism by adding ice-cold acetonitrile containing 0.1% formic acid to the cell culture.
-
Scrape the cells and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in a pre-cooled extraction solvent (e.g., acetonitrile/water, 1:1, v/v with 0.1% formic acid).
-
Lyse the cells using sonication or bead beating while keeping the sample on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Clarification and Storage:
-
Transfer the supernatant containing the metabolites to a new tube.
-
For immediate analysis, transfer to an autosampler vial.
-
For storage, dry the extract under a stream of nitrogen and store at -80°C. Reconstitute in a suitable solvent (e.g., 5% methanol in water with 0.1% formic acid) before analysis.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Thioesters
This protocol provides a general framework for the analysis of acyl-CoA compounds.[10][11]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of 1.7-3 µm is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a controlled temperature, for example, 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: Monitor for characteristic fragment ions, including the one corresponding to the loss of the 5'-AMP moiety.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.[17][18][19][20]
-
Visualizations
Caption: Anaerobic degradation pathway of 2-Methylnaphthalene.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of benzoyl peroxide in methyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bme.psu.edu [bme.psu.edu]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their naphthyl-2-methyl-succinyl-CoA dehydrogenase assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the naphthyl-2-methyl-succinyl-CoA dehydrogenase assay?
A1: The naphthyl-2-methyl-succinyl-CoA dehydrogenase assay measures the catalytic activity of the enzyme that oxidizes naphthyl-2-methyl-succinyl-CoA to naphthyl-2-methylene-succinyl-CoA.[1] The activity of this flavin-dependent acyl-CoA dehydrogenase can be monitored by tracking the reduction of an artificial electron acceptor, which results in a measurable change in absorbance.[1][2]
Q2: What are the key components of the assay mixture?
A2: The essential components include the enzyme (naphthyl-2-methyl-succinyl-CoA dehydrogenase), the substrate (naphthyl-2-methyl-succinyl-CoA), a suitable buffer to maintain pH, and an electron acceptor. For many dehydrogenases, natural electron acceptors like NAD+ or FAD are used; however, for this specific enzyme, an artificial electron acceptor such as phenazine methosulphate may be required.[1]
Q3: How is the enzyme activity calculated?
A3: Enzyme activity is typically calculated by measuring the rate of change in absorbance over time, using the Beer-Lambert law (A = εcl). The specific activity is then determined by dividing the initial reaction rate by the concentration of the enzyme in the assay.
Experimental Protocols
Protocol: Continuous Spectrophotometric Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
This protocol is a starting point and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or potassium phosphate) at a pH range of 7.0-8.0. Ensure the buffer is degassed if performing the assay under anaerobic conditions.
- Substrate Stock Solution: Prepare a stock solution of naphthyl-2-methyl-succinyl-CoA in an appropriate solvent (e.g., aqueous HCl at pH 3) to ensure stability.[3] The concentration should be determined spectrophotometrically.
- Electron Acceptor Stock Solution: Prepare a stock solution of the electron acceptor (e.g., phenazine methosulphate).
- Enzyme Solution: Dilute the purified enzyme in the assay buffer to the desired concentration just before use. Keep the enzyme on ice.
2. Assay Setup:
- Set up the spectrophotometer to the appropriate wavelength for the chosen electron acceptor.
- In a cuvette, add the assay buffer, electron acceptor, and substrate solution. Mix gently by pipetting.
- Incubate the mixture at the desired temperature for a few minutes to allow the temperature to equilibrate.
3. Measurement:
- Initiate the reaction by adding the enzyme solution to the cuvette.
- Immediately start recording the change in absorbance over time.
- Monitor the reaction for a sufficient period to determine the initial linear rate.
4. Controls:
- Negative Control (No Enzyme): A reaction mixture containing all components except the enzyme to check for non-enzymatic substrate degradation or signal interference.[4]
- Negative Control (No Substrate): A reaction mixture containing all components except the substrate to measure any background activity from the enzyme preparation.
Data Presentation
Table 1: Recommended Starting Concentrations for Assay Components
| Component | Recommended Starting Concentration | Notes |
| Naphthyl-2-methyl-succinyl-CoA | 50 - 500 µM | The optimal concentration should be determined by substrate titration experiments. |
| Enzyme | 0.05 - 0.5 µM | The amount of enzyme should be adjusted to ensure a linear reaction rate. |
| Electron Acceptor (e.g., PMS) | 20 - 200 µM | The concentration may need to be optimized based on the specific acceptor and enzyme activity.[1] |
| Buffer (e.g., Tris-HCl) | 50 - 100 mM | The buffer choice and concentration can influence enzyme stability and activity. |
Table 2: Suggested Ranges for Assay Condition Optimization
| Parameter | Suggested Range | Notes |
| pH | 6.5 - 8.5 | The optimal pH should be determined experimentally by testing a range of buffer pH values. |
| Temperature | 25 - 40 °C | Enzyme stability and activity are temperature-dependent. The optimal temperature should be determined by performing the assay at various temperatures.[5] |
Troubleshooting Guide
Q: I am observing no or very low enzyme activity. What could be the cause?
A:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.[6] Systematically vary these parameters to find the optimal conditions.
-
Missing Cofactors: While this is a dehydrogenase, it may require specific cofactors that are not present in the assay mixture. Review the literature for any known cofactor requirements.
-
Substrate Degradation: The naphthyl-2-methyl-succinyl-CoA substrate may be unstable. Prepare fresh substrate solutions and store them appropriately.[7]
Q: The background signal in my negative control is too high. How can I reduce it?
A:
-
Contaminated Reagents: One or more of your reagents may be contaminated.[8] Prepare fresh solutions with high-purity water and reagents.
-
Non-enzymatic Reaction: The substrate may be reacting non-enzymatically with the electron acceptor. Run a control without the enzyme to assess the rate of this non-enzymatic reaction and subtract it from your experimental data.
-
Interfering Substances: The sample itself might contain substances that interfere with the assay.[9] If using crude extracts, consider further purification of the enzyme.
Q: My results are not reproducible. What are the common sources of variability?
A:
-
Inaccurate Pipetting: Inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variability.[4] Use calibrated pipettes and ensure proper mixing.
-
Temperature Fluctuations: Ensure that the temperature of the assay is consistent between experiments. Use a temperature-controlled cuvette holder.
-
Reagent Instability: Prepare fresh reagents for each experiment, especially the enzyme and substrate solutions, as they can degrade over time.[6]
Visualizations
Caption: Experimental workflow for the naphthyl-2-methyl-succinyl-CoA dehydrogenase assay.
References
- 1. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-Methylsuccinyl-CoA dehydrogenase closes the ethylmalonyl-CoA pathway for acetyl-CoA assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing [en.seamaty.com]
- 9. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
Technical Support Center: Quantification of Naphthyl-2-methylene-succinyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Naphthyl-2-methylene-succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most common and highly sensitive method for quantifying acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and allows for the separation and detection of various acyl-CoA species within a complex biological sample.[3]
Q2: I am observing high variability in my quantification results. What could be the cause?
A2: High variability in quantification can stem from several factors. A primary cause is the inherent instability of acyl-CoA molecules.[4] It is crucial to maintain sample integrity through proper storage and handling. Additionally, matrix effects in LC-MS/MS analysis, where components of the biological sample interfere with the ionization of the target analyte, can lead to inconsistent results.[5][6]
Q3: My signal intensity for this compound is lower than expected. What are the potential reasons?
A3: Low signal intensity can be attributed to several issues. Ion suppression, a common matrix effect, can significantly reduce the signal.[5][7] Inefficient sample extraction or degradation of the analyte during sample preparation can also lead to lower than expected signals. It is also important to ensure that the mass spectrometer parameters are optimized for the specific analyte.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, several strategies can be employed.[6] These include:
-
Improving sample clean-up: Implementing solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering matrix components.
-
Optimizing chromatography: Adjusting the mobile phase composition, gradient, or using a different column can help separate the analyte from co-eluting interferences.
-
Using a matrix-matched calibration curve: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[5]
-
Employing an internal standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for both matrix effects and variability in sample preparation.
Q5: Are there any specific precursors or metabolites of this compound that could interfere with its quantification?
A5: Yes, in the context of anaerobic 2-methylnaphthalene degradation, several related compounds could potentially interfere with the quantification of this compound.[8] These include its precursor, naphthyl-2-methyl-succinyl-CoA, and other downstream metabolites in the pathway.[9] Chromatographic separation is key to distinguishing between these structurally similar molecules.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Possible Cause | Suggested Solution |
| Column Overload | Inject a smaller sample volume or dilute the sample.[7] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent to the mobile phase, or try a different column chemistry. |
| Column Degradation | Replace the column with a new one. |
Issue 2: Inconsistent Retention Time
| Possible Cause | Suggested Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Air Bubbles in the System | Degas the mobile phase and prime the pump. |
| Matrix Effects | Some matrix components can alter the interaction of the analyte with the stationary phase, leading to shifts in retention time.[5] Implement strategies to minimize matrix effects. |
Issue 3: High Background Noise or Ghost Peaks
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity solvents (e.g., LC-MS grade) and prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between experimental samples. |
| Sample Contamination | Ensure clean sample collection and preparation procedures. Use high-quality vials and caps.[4] |
| Bleed from the LC Column or Tubing | Condition the column according to the manufacturer's instructions. Replace any old or degraded tubing. |
Experimental Protocols
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the quantification of acyl-CoAs and can be adapted for this compound.
1. Sample Preparation (from cell culture)
-
Quenching and Extraction:
-
Aspirate the cell culture medium.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 2.5% sulfosalicylic acid) to the cells.[1]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid) and/or a buffer (e.g., ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions:
-
The precursor ion ([M+H]+) is selected in the first quadrupole (Q1).
-
The precursor ion is fragmented in the collision cell (Q2).
-
A specific product ion is selected in the third quadrupole (Q3). For acyl-CoAs, a common fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[1][10]
-
-
3. Data Analysis
-
Integrate the peak area of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield of Naphthyl-2-methylene-succinyl-CoA In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields of "Naphthyl-2-methylene-succinyl-CoA" in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for the synthesis of this compound?
A1: this compound is synthesized from Naphthyl-2-methyl-succinyl-CoA, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase. This is a key step in the anaerobic degradation pathway of 2-methylnaphthalene.[1][2][3]
Q2: What are the common causes for low yield in in vitro enzymatic reactions?
A2: Low yields in in vitro enzymatic reactions can stem from a variety of factors, including suboptimal enzyme activity, poor substrate quality or concentration, inadequate reaction conditions (pH, temperature), presence of inhibitors, or product degradation.[4][5]
Q3: How can I confirm the identity of my product as this compound?
A3: Product identity can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a diode array detector to compare the retention time and UV-visible absorption spectrum with a chemically synthesized standard.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[4][7]
Troubleshooting Guide
This guide addresses specific issues that can lead to a low yield of this compound.
Issue 1: Low or No Enzyme Activity
Possible Causes:
-
Improper Enzyme Storage: The enzyme may have lost activity due to incorrect storage temperature or multiple freeze-thaw cycles.[4][8]
-
Enzyme Denaturation: The enzyme may have denatured due to suboptimal pH, temperature, or the presence of organic solvents.[4]
-
Missing Cofactors: The dehydrogenase enzyme may require specific cofactors for its activity that are absent or at a low concentration in the reaction mixture.
Troubleshooting Steps:
-
Verify Enzyme Integrity: Run an SDS-PAGE to check for enzyme degradation.
-
Optimize Storage: Ensure the enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing cryoprotectants.[4] Avoid repeated freeze-thaw cycles.[4][8]
-
Check for Cofactors: Consult the literature for any specific cofactors required by naphthyl-2-methyl-succinyl-CoA dehydrogenase and ensure they are present in optimal concentrations.
-
Control Reaction: Perform a control reaction with a known substrate for the enzyme to confirm its general activity.
Issue 2: Substrate-Related Problems
Possible Causes:
-
Low Substrate Concentration: The concentration of Naphthyl-2-methyl-succinyl-CoA may be too low to achieve a satisfactory reaction rate.[5]
-
Substrate Impurity: The substrate preparation may contain inhibitors that interfere with the enzyme's activity.[4]
-
Substrate Degradation: The substrate, a CoA derivative, might be unstable under the experimental conditions.
Troubleshooting Steps:
-
Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration for the reaction.
-
Purify Substrate: If inhibition is suspected, purify the Naphthyl-2-methyl-succinyl-CoA substrate using methods like HPLC.
-
Assess Substrate Stability: Analyze the stability of the substrate under your reaction conditions over time using HPLC or a similar method.
Issue 3: Suboptimal Reaction Conditions
Possible Causes:
-
Incorrect pH or Temperature: The reaction is being carried out at a pH or temperature that is not optimal for the enzyme's activity.[4] Most enzymes have a narrow optimal pH and temperature range.
-
Inappropriate Buffer: The buffer system may be interfering with the reaction.
-
Product Inhibition: The accumulation of the product, this compound, or other byproducts might be inhibiting the enzyme.[4]
Troubleshooting Steps:
-
Optimize pH and Temperature: Test a range of pH values and temperatures to find the optimal conditions for the enzyme. A starting point for many enzymes is a pH around 7.5 and a temperature between 25-30°C.[4]
-
Buffer Screening: Test different buffer systems to see if they have an impact on the reaction yield.
-
Product Removal: If product inhibition is suspected, consider strategies to remove the product as it is formed, for instance, by using a two-phase extraction system.[4]
Quantitative Data Summary
Table 1: Typical Reaction Component Concentrations for In Vitro Enzymatic Synthesis
| Component | Typical Concentration Range | Notes |
| Enzyme (Naphthyl-2-methyl-succinyl-CoA dehydrogenase) | 0.5 - 5 µM | Optimal concentration should be determined empirically.[4] |
| Substrate (Naphthyl-2-methyl-succinyl-CoA) | 100 µM - 1 mM | Higher concentrations may be inhibitory. |
| Cofactors (e.g., NAD+, FAD) | 1 - 10 µM | Dependent on the specific requirements of the dehydrogenase. |
| Buffer | 20 - 100 mM | pH should be optimized for enzyme activity. |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, substrate (Naphthyl-2-methyl-succinyl-CoA), and any necessary cofactors at their optimal concentrations as determined from titration experiments.
-
Enzyme Addition: Initiate the reaction by adding the purified naphthyl-2-methyl-succinyl-CoA dehydrogenase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for a predetermined amount of time (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as an organic solvent (e.g., ethyl acetate) or a strong acid (e.g., perchloric acid).[4][7]
-
Extraction: If an organic solvent is used, vortex the mixture vigorously to extract the product and unreacted substrate. Centrifuge to separate the phases.[4]
-
Analysis: Analyze the appropriate phase (organic or aqueous, depending on the quenching method) using HPLC or GC-MS to quantify the yield of this compound.[4][6]
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation: Prepare the quenched reaction mixture for injection. If an extraction was performed, the organic layer can be directly analyzed. If acid quenching was used, the sample may need to be neutralized and filtered.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a diode array detector.
-
Mobile Phase: A gradient of acetonitrile in water or a suitable buffer is commonly used for the separation of CoA derivatives.
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance, which can be determined from its UV-visible spectrum.[6]
-
Quantification: Create a standard curve using a purified and quantified standard of this compound to determine the concentration in the experimental samples.
Visualizations
References
- 1. Naphthyl-2-methyl-succinyl-CoA - enviPath at MU [osbornelab.manchester.edu]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Analysis of Naphthyl-2-methylene-succinyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthyl-2-methylene-succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which context is it studied?
A1: this compound is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene by certain bacteria, such as sulfate-reducing enrichment cultures.[1][2] It is formed from its precursor, naphthyl-2-methyl-succinyl-CoA, through an oxidation reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2] The study of this pathway is relevant for understanding the bioremediation of polycyclic aromatic hydrocarbons (PAHs). In drug development, acyl-CoA intermediates can be relevant to studies of mitochondrial toxicity and fatty acid metabolism.
Q2: What are the primary methods for analyzing this compound?
A2: The primary analytical method described in the literature for this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] More broadly, the analysis of acyl-CoAs is now commonly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Q3: What are the known stability issues with this compound?
A3: this compound is known to be unstable and can undergo rapid autohydrolysis to naphthyl-2-methylene-succinic acid and Coenzyme A, with a reported half-life of approximately 5 minutes under certain conditions.[4] This instability is a critical factor to consider during sample preparation and analysis. For general acyl-CoAs, stability is a known challenge, and it is recommended to keep samples at a neutral pH and low temperatures to minimize degradation.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
Problem: Low or no detectable activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase.
-
Possible Cause 1: Inappropriate electron acceptor.
-
Solution: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase has been shown to be dependent on an artificial electron acceptor, phenazine methosulphate (PMS).[1][2] Natural electron acceptors such as NAD+ or FAD may not be effective.[1][2] Ensure that PMS is included in your assay mixture.
-
-
Possible Cause 2: Competition for the substrate.
-
Solution: In crude cell extracts, other enzymes may compete for the substrate, naphthyl-2-methyl-succinyl-CoA. For instance, the reverse reaction of succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase can consume the substrate.[1][3] To mitigate this, it is recommended to add a large excess of the substrate to the reaction mixture.[1][3]
-
-
Possible Cause 3: Instability of the product.
-
Solution: Due to the rapid hydrolysis of this compound, it may be more feasible to measure the formation of its hydrolysis product, naphthyl-2-methylene-succinic acid, over time.[4]
-
HPLC Analysis Troubleshooting
Problem: Poor peak shape or resolution for this compound.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: The separation of acyl-CoAs is sensitive to the mobile phase pH and organic content. For the analysis of related compounds, a gradient elution with acetonitrile and an ammonium phosphate buffer has been successfully used.[1][3] Refer to the detailed experimental protocols for specific gradient conditions.
-
-
Possible Cause 2: Column degradation.
-
Solution: Acyl-CoAs can be harsh on reversed-phase columns over time. Ensure the use of a guard column and regularly check the performance of your analytical column with standards.
-
Problem: Low signal intensity or complete absence of the analyte peak.
-
Possible Cause 1: Analyte degradation.
-
Solution: As mentioned, this compound is unstable.[4] Ensure that samples are kept cold and analyzed as quickly as possible after preparation. Consider analyzing for the hydrolysis product if degradation is suspected.
-
-
Possible Cause 2: Inefficient extraction.
-
Solution: The extraction of acyl-CoAs from biological matrices can be challenging. A common method involves homogenization in a buffer followed by protein precipitation and extraction with an organic solvent like acetonitrile. The recovery can be improved by using solid-phase extraction (SPE) for purification.
-
LC-MS/MS Analysis Troubleshooting
Problem: Low sensitivity or poor signal-to-noise ratio.
-
Possible Cause 1: Inefficient ionization.
-
Solution: Acyl-CoAs are typically analyzed in positive ion mode electrospray ionization (ESI). Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument using a standard solution.
-
-
Possible Cause 2: Suboptimal fragmentation.
-
Solution: For MS/MS analysis, the fragmentation of the precursor ion needs to be optimized. Acyl-CoAs have characteristic fragmentation patterns, including a neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) and a product ion at m/z 428 (the adenosine 3',5'-diphosphate fragment).[1][5] Use these characteristic fragments for developing your multiple reaction monitoring (MRM) method.
-
Problem: Inconsistent quantification results.
-
Possible Cause 1: Matrix effects.
-
Solution: Biological samples can contain components that suppress or enhance the ionization of the analyte. Use of a stable isotope-labeled internal standard is the best way to correct for matrix effects. If this is not available, standard addition to the matrix can be used to assess the impact of the matrix.
-
-
Possible Cause 2: Analyte instability in the autosampler.
-
Solution: Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the analyte during the analytical run.
-
Data Presentation
Table 1: HPLC Retention Times for Key Metabolites
| Compound | Retention Time (minutes) | HPLC Conditions |
| Succinyl-CoA | 6.3 | 13 min gradient from 5% to 45% acetonitrile, 5 min isocratic at 45%, 1 min gradient to 5%, 6 min isocratic at 5% in 100 mM ammonium phosphate buffer.[1][3] |
| Naphthyl-2-methyl-succinyl-CoA | 13.3 | 13 min gradient from 5% to 45% acetonitrile, 5 min isocratic at 45%, 1 min gradient to 5%, 6 min isocratic at 5% in 100 mM ammonium phosphate buffer.[1][3] |
| Naphthyl-2-methyl-succinate | 16.4 | 13 min gradient from 5% to 45% acetonitrile, 5 min isocratic at 45%, 1 min gradient to 5%, 6 min isocratic at 5% in 100 mM ammonium phosphate buffer.[1][3] |
| Naphthyl-2-methylene-succinate | 7.9 | Isocratic elution at 40% acetonitrile in 100 mM ammonium phosphate buffer.[1][3] |
Table 2: Enzyme Activities in Crude Cell Extracts
| Enzyme | Specific Activity |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 nmol × min⁻¹ × mg of protein⁻¹[1][2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 ± 0.025 nmol × min⁻¹ × mg of protein⁻¹[1] |
Experimental Protocols
Protocol 1: Enzymatic Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
This protocol is adapted from studies on the anaerobic degradation of 2-methylnaphthalene.[1]
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
5 mM MgCl₂
-
0.5 mM Dithiothreitol (DTT)
-
200 µM Naphthyl-2-methyl-succinyl-CoA (substrate)
-
0.5 mM Phenazine methosulphate (PMS) (electron acceptor)
-
Crude cell extract containing the enzyme
-
-
Reaction Initiation: Start the reaction by adding the crude cell extract.
-
Measurement: Monitor the reduction of an appropriate electron acceptor spectrophotometrically or measure the formation of the product, this compound (or its hydrolysis product), by HPLC at different time points.
-
Sample Analysis by HPLC: At each time point, take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., acid or organic solvent). Centrifuge to remove precipitated proteins and analyze the supernatant by HPLC.
Protocol 2: HPLC Analysis of this compound and Related Metabolites
This protocol is based on the methods described for the analysis of metabolites in the 2-methylnaphthalene degradation pathway.[1][3]
-
HPLC System: A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column is required.
-
Mobile Phase:
-
Solvent A: 100 mM ammonium phosphate buffer
-
Solvent B: Acetonitrile
-
-
Gradient Elution (for multiple metabolites):
-
Start with 5% Solvent B.
-
Increase to 45% Solvent B over 13 minutes.
-
Hold at 45% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 1 minute.
-
Hold at 5% Solvent B for 6 minutes for column re-equilibration.
-
-
Isocratic Elution (for Naphthyl-2-methylene-succinate):
-
Use 40% acetonitrile in 100 mM ammonium phosphate buffer.
-
-
Detection: Monitor the elution of the compounds with a UV-Vis spectrometer at 210 nm.
Visualizations
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of "Naphthyl-2-methylene-succinyl-CoA" samples
Technical Support Center: Naphthyl-2-methylene-succinyl-CoA
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding sample degradation and ensuring the integrity of their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when working with this and similar thioester compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily affected by its inherent chemical properties and environmental conditions. The thioester bond is susceptible to several factors:
-
pH: Thioester bonds are prone to hydrolysis, especially at neutral to alkaline pH. Aqueous solutions of Coenzyme A are particularly unstable above pH 8[1]. For similar compounds like Succinyl-CoA, the rate of hydrolysis can be significant even at neutral pH[2].
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Long-term storage at low temperatures is crucial.
-
Nucleophilic Attack: The thioester bond is susceptible to attack by nucleophiles. This is a key consideration in the design of buffers and reaction mixtures.
-
Oxidation: The thiol group of Coenzyme A can be oxidized, particularly by air. This can lead to the formation of disulfides and loss of activity[1].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation. One study on acetyl-CoA showed a 16% loss after five freeze-thaw cycles[3].
Q2: What are the ideal storage conditions for this compound samples?
A2: To ensure the long-term stability of your samples, the following storage conditions are recommended:
-
Temperature: For long-term storage (months), samples should be kept at -80°C. For short-term storage (up to one month), -20°C may be acceptable, but -80°C is always preferable[3][4].
-
pH: Stock solutions should be prepared and stored in an acidic buffer (pH 2-6) to minimize hydrolysis[1].
-
Form: Whenever possible, store the compound as a lyophilized powder or as a salt (lithium or sodium salts of CoA are more stable than the free acid)[1]. If in solution, aliquot into single-use volumes to avoid multiple freeze-thaw cycles[3].
-
Atmosphere: For stock solutions, storing under an inert gas like nitrogen can help prevent oxidation[4].
-
Light: Protect from light, especially during long-term storage[4].
Q3: My experimental results are inconsistent. Could degradation of my this compound be the cause?
A3: Yes, inconsistent results are a common symptom of reagent degradation. If you observe variability in your assays, it is crucial to assess the integrity of your this compound stock. Consider the following:
-
Age of the stock solution: How long has the stock been in use?
-
Storage conditions: Were the storage recommendations followed diligently?
-
Handling procedures: Was the sample subjected to multiple freeze-thaw cycles or left at room temperature for extended periods?
If you suspect degradation, it is advisable to prepare a fresh stock solution from a new batch of the compound and compare its performance against the old stock.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low or no signal in assay | Complete degradation of the compound. | 1. Prepare a fresh stock solution from a new vial. 2. Verify the pH and composition of all buffers. 3. Minimize the time the sample spends at room temperature during the experiment. |
| High variability between replicates | Partial degradation of the sample; inconsistent handling. | 1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles[3]. 2. Ensure uniform and rapid thawing of samples. 3. Use a master mix for your reactions to ensure consistency. |
| Gradual decrease in signal over time | Ongoing degradation in the current storage conditions. | 1. Re-evaluate your storage protocol. Move samples from -20°C to -80°C. 2. Check the pH of your stock solution; adjust to a more acidic pH if possible for storage. 3. Consider preparing smaller, more frequent batches of stock solution. |
| Unexpected peaks in analytical analysis (e.g., HPLC, MS) | Presence of degradation products. | 1. Characterize the degradation products if possible to understand the degradation pathway. 2. Review handling procedures to identify potential sources of contamination or conditions promoting degradation. |
Data on Stability of Related Compounds
| Compound | Condition | Half-life / Degradation | Source |
| Succinyl-CoA mimic (T4) | pH 7, room temperature | ~16 minutes | [2] |
| Other acyl-CoA species | pH 7, room temperature | ~18 days | [2] |
| Acetyl-CoA | 5 freeze-thaw cycles | 16% loss of content | [3] |
| Coenzyme A (free acid) | -20°C, 6 months | ~5% degradation | [1] |
| Coenzyme A (aqueous solution) | pH 8, 25°C, 24 hours | 31% loss of activity | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: If starting from a lyophilized powder, reconstitute in a buffered solution with a pH between 4 and 6. Use high-purity, nuclease-free water and sterile-filtered buffers.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental setup, thereby reducing the impact of the storage buffer on the final reaction conditions.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid the need for thawing and re-freezing the remainder.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to an -80°C freezer for long-term storage.
-
Documentation: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number. Maintain a detailed log of your stock solutions.
Protocol 2: Handling this compound During Experiments
-
Thawing: When ready to use, thaw an aliquot rapidly by holding it between your fingers or in a water bath at room temperature. Immediately place the tube on ice once thawed.
-
On Ice: Keep the thawed sample on ice at all times during experimental setup.
-
Dilution: If a lower concentration is needed, perform dilutions immediately before use in your pre-chilled experimental buffer.
-
Minimizing Exposure: Do not leave the thawed sample at room temperature or on the benchtop for extended periods.
-
Discarding Unused Sample: After the experiment is complete, discard any remaining portion of the thawed aliquot. Do not re-freeze.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling sensitive thioester compounds.
Caption: Troubleshooting decision tree for sample degradation issues.
References
Technical Support Center: Naphthyl-2-methylene-succinyl-CoA Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation of 2-methylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a transient intermediate in the anaerobic metabolic pathway of 2-methylnaphthalene.[1][2][3] It is formed from the oxidation of naphthyl-2-methyl-succinyl-CoA by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[2][3] Its study is crucial for understanding the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in anoxic environments.[1][4]
Q2: I am having trouble detecting this compound in my samples. What could be the reason?
A primary challenge in working with this compound is its high instability. It undergoes rapid autohydrolysis to naphthyl-2-methylene-succinic acid and Coenzyme A, with a half-life of approximately 5 minutes.[1][2] Therefore, delayed sample processing or suboptimal storage conditions can lead to its degradation before detection.
Q3: How can I minimize the degradation of this compound during my experiments?
Due to its rapid hydrolysis, it is recommended to measure the formation of its more stable hydrolysis product, naphthyl-2-methylene-succinic acid, as an indicator of its presence and quantity.[1] All experimental steps should be performed swiftly, and samples should be kept on ice to minimize degradation.
Q4: My enzyme assay for naphthyl-2-methyl-succinyl-CoA dehydrogenase shows no activity. What are the common causes?
The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase may not be detectable with natural electron acceptors like NAD+ or FAD.[2] It has been shown that the use of an artificial electron acceptor, such as phenazine methosulphate (PMS), is necessary to observe enzymatic activity.[2] Ensure that PMS is included in your assay mixture.
Q5: Are there any known inhibitors for the enzymes in this pathway?
For the related enzyme, succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase, it has been observed that it is not significantly inhibited by sodium borohydride (NaBH4) but can be partially inhibited by hydroxylamine (NH2OH).[2] This suggests it belongs to the family III of CoA-transferases.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Rapid Hydrolysis | The compound is highly unstable with a half-life of ~5 minutes.[1][2] Instead of directly measuring the CoA ester, quantify its hydrolysis product, naphthyl-2-methylene-succinic acid.[1] |
| Inefficient Enzymatic Conversion | The upstream enzyme, naphthyl-2-methyl-succinyl-CoA dehydrogenase, may have low activity. Optimize assay conditions, including pH, temperature, and substrate concentrations. |
| Incorrect Electron Acceptor | Naphthyl-2-methyl-succinyl-CoA dehydrogenase requires an artificial electron acceptor like phenazine methosulphate (PMS) for detectable activity.[2] Natural acceptors like NAD+ or FAD are not effective.[2] |
| Oxygen Sensitivity | While some enzymes in the pathway are insensitive to oxygen, working under anoxic conditions is generally recommended for studying anaerobic degradation pathways to ensure the stability of all components.[2][5] |
Issue 2: Inconsistent Results in Enzyme Assays
| Possible Cause | Suggested Solution |
| Substrate Degradation | The substrate, naphthyl-2-methyl-succinyl-CoA, is also susceptible to hydrolysis, although it is more stable than the product (half-life of ~96.5 min).[2] Prepare substrate solutions fresh and keep them on ice. |
| Inhibitors in Cell Extract | Crude cell extracts may contain endogenous inhibitors. Consider partial purification of the enzyme of interest. |
| Pipetting Errors | Due to the rapid nature of the reactions, precise and quick handling is essential. Use pre-chilled pipette tips and ensure accurate dispensing of all reagents. |
| Incorrect Buffer Conditions | The stability of CoA esters is pH-dependent. Ensure the buffer pH is maintained within the optimal range for enzyme activity and compound stability (e.g., pH 7.0 was used for stability tests).[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Half-life of this compound | ~ 5 minutes | [1][2] |
| Half-life of Naphthyl-2-methyl-succinyl-CoA | 96.5 minutes | [2] |
| Specific Activity of Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | 0.115 ± 0.025 nmol x (min x mg protein)⁻¹ | [2] |
| Specific Activity of Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 ± 10.6 nmol x (min x mg protein)⁻¹ | [2] |
Experimental Protocols
Synthesis of Naphthyl-2-methylsuccinyl-CoA and this compound
The CoA esters for use in enzymatic reactions can be synthesized from the internal anhydrides of naphthyl-2-methyl-succinic acid (NMS) and naphthyl-2-methylene-succinic acid (NMeS).[2] For the synthesis of the internal NMS-anhydride, 50 mg of NMS can be dissolved in 800 µl of acetic acid at 80°C, followed by the addition of 50 µl of acetic anhydride.[2] The resulting CoA esters should be purified and their stability assessed under the experimental buffer conditions.[2]
Enzyme Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase
The activity of this enzyme is determined by monitoring the formation of naphthyl-2-methylene-succinic acid (the hydrolysis product of the CoA ester) via HPLC.[1][2]
-
Prepare a reaction mixture containing the cell extract, buffer (e.g., 50 mM Tris-HCl, pH 7.0), and the substrate naphthyl-2-methyl-succinyl-CoA.[2]
-
Crucially, include an artificial electron acceptor like phenazine methosulphate (PMS) in the reaction mixture.[2]
-
Incubate the reaction at a controlled temperature.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent).
-
Analyze the formation of naphthyl-2-methylene-succinic acid by HPLC.[2]
Visualizations
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Caption: Troubleshooting workflow for this compound detection.
References
Validation & Comparative
Comparative Guide to Naphthyl-2-methylene-succinyl-CoA and its Role in Anaerobic Biodegradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation and function of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation of 2-methylnaphthalene. The guide contrasts the enzymatic efficiency of this pathway with the analogous toluene degradation pathway, offering valuable insights for researchers in bioremediation, metabolic engineering, and drug development targeting microbial pathways.
Identity and Function of this compound
This compound is a coenzyme A derivative that serves as a crucial intermediate in the anaerobic metabolic pathway of 2-methylnaphthalene.[1] Its formation is a key step in the biotransformation of this polycyclic aromatic hydrocarbon (PAH) into less toxic and more readily metabolizable compounds. The pathway is analogous to the well-studied anaerobic degradation of toluene.[1]
The formation of this compound is preceded by the activation of 2-methylnaphthalene through the addition of fumarate to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase.[1] The resulting naphthyl-2-methyl-succinic acid is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA, by a CoA-transferase.[1][2] Subsequent oxidation of naphthyl-2-methyl-succinyl-CoA by a dehydrogenase yields this compound.[1][2]
Comparative Enzymatic Performance
To objectively assess the efficiency of the 2-methylnaphthalene degradation pathway, the specific activities of its key enzymes are compared with their counterparts in the anaerobic toluene degradation pathway. While a direct comparison of Michaelis-Menten kinetics (Km and Vmax) is limited by the currently available data for the 2-methylnaphthalene pathway enzymes, the specific activities provide a valuable measure of enzyme performance under defined conditions.
| Enzyme Comparison in Anaerobic Degradation Pathways | |||
| Pathway | Enzyme | Substrate | **Specific Activity (nmol min⁻¹ mg protein⁻¹) ** |
| 2-Methylnaphthalene Degradation | Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene, Fumarate | 0.020 ± 0.003[1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid, Succinyl-CoA | 19.6[3] | |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | 0.115[3] | |
| Toluene Degradation | Benzylsuccinate synthase | Toluene, Fumarate | ~16 |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-Benzylsuccinate, Succinyl-CoA | Data not available | |
| (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-Benzylsuccinyl-CoA | Apparent Km: 110 ± 10 µM |
Experimental Protocols
Synthesis of Naphthyl-2-methylene-succinic acid
This protocol is adapted from the procedure described by Annweiler et al. (2000).[1]
-
Preparation of Sodium Methoxide Solution: Under a nitrogen atmosphere, dissolve 2.2 g of sodium metal (96 mmol) in 70 ml of absolute methanol at 0°C.
-
Addition of Diethylsuccinate: To the sodium methoxide solution, add 22.4 g of diethylsuccinate (128 mmol).
-
Preparation of Naphthalene-2-carbaldehyde Solution: Dissolve 10 g of naphthalene-2-carbaldehyde (64 mmol) in 40 ml of absolute methanol.
-
Reaction: Heat the diethylsuccinate-methanol solution to reflux and add the naphthalene-2-carbaldehyde solution dropwise over 40 minutes.
-
Saponification: After the addition is complete, add 50 ml of water and continue to reflux for 1 hour to saponify the esters.
-
Purification: Concentrate the solution under vacuum to remove the methanol. The resulting aqueous solution contains the sodium salt of naphthyl-2-methylene-succinic acid and can be used for further experiments or acidified to precipitate the free acid.
Synthesis of Naphthyl-2-methyl-succinic acid
This protocol is for the catalytic reduction of naphthyl-2-methylene-succinic acid.[1]
-
Reaction Setup: In a suitable pressure vessel, combine 7 g of naphthyl-2-methylene-succinic acid (27.3 mmol) and 0.7 g of 10% palladium on activated carbon in a suitable solvent.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 100 kPa.
-
Incubation: Stir the reaction mixture for 40 hours.
-
Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under vacuum.
-
Crystallization: Add 1 ml of hexane to the concentrated filtrate to precipitate the product.
-
Isolation: Collect the yellowish-white crystals of naphthyl-2-methyl-succinic acid by filtration. (Yield: 6.3 g, 90%; Melting point: 165-167°C).[1]
Enzymatic Assay for Naphthyl-2-methyl-succinate Synthase
This assay is based on the protocol for dense cell suspensions.[1]
-
Cell Preparation: Harvest cells grown on 2-methylnaphthalene by anaerobic centrifugation and resuspend them in an anoxic potassium phosphate buffer (20 mM, pH 7.0) reduced with 1 mM titanium(III) citrate.
-
Reaction Mixture: In a sealed, anaerobic vial, combine the dense cell suspension with 1 mM fumarate.
-
Incubation: Incubate the reaction mixture under appropriate anaerobic conditions.
-
Sampling: At various time points, withdraw samples and stop the reaction (e.g., by adding a quenching agent or by immediate freezing).
-
Analysis: Analyze the formation of naphthyl-2-methyl-succinic acid by High-Performance Liquid Chromatography (HPLC) with a diode array detector.
Visualizations
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Caption: Workflow for the synthesis of key precursors.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Naphthyl-2-methylene-succinyl-CoA and Related Acyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Naphthyl-2-methylene-succinyl-CoA and other acyl-Coenzyme A (acyl-CoA) derivatives. The selection of an appropriate analytical method is critical for accurate measurement in metabolic profiling, disease biomarker discovery, and pharmacological studies. This document outlines the predominant techniques, their respective experimental protocols, and performance characteristics to aid in the selection of the most suitable method for specific research needs.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Their accurate quantification is essential for understanding cellular bioenergetics and the mechanism of action of drugs targeting metabolic pathways.[1][2] The inherent instability of these molecules, however, presents a significant analytical challenge.[3][4]
The two most widely employed analytical techniques for the quantification of acyl-CoAs are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, such as the need for high sensitivity, specificity, and throughput.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity | Good | Excellent |
| Accuracy | Good | Excellent (with isotopic internal standards) |
| Precision | Good (CV <1-3% for biological samples)[5] | Excellent (CV <1% with internal standards) |
| Sensitivity (LOD, LOQ) | pmol range[6] | fmol to pmol range |
| Specificity | Moderate (risk of co-elution) | High (based on mass-to-charge ratio) |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are generalized and may require optimization for specific acyl-CoA species and matrices.
Sample Preparation (General)
A critical step for both methods is the efficient extraction and stabilization of acyl-CoAs from biological samples.
-
Deproteinization: Samples are typically treated with an acid, such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), to precipitate proteins.[7]
-
Purification (Optional): Solid-phase extraction (SPE) can be employed to remove interfering substances and concentrate the analytes.[7]
-
Reconstitution: The extracted acyl-CoAs are resuspended in a solvent compatible with the subsequent chromatographic separation. The use of glass vials is recommended to minimize signal loss.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for quantifying relatively abundant acyl-CoA species.
-
Chromatographic Separation:
-
Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for acyl-CoA analysis, especially for low-abundance species.[9]
-
Chromatographic Separation: Similar to HPLC, reverse-phase chromatography is typically used.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity.[7] This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.[2][7]
-
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental processes and the metabolic relevance of this compound, the following diagrams are provided.
Caption: General experimental workflow for the analysis of acyl-CoA derivatives.
Caption: Proposed anaerobic degradation pathway of 2-methylnaphthalene.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 6. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Navigating the Anaerobic Degradation of Naphthalene: A Comparative Guide to Naphthyl-2-methylene-succinyl-CoA and Other Key Intermediates
For researchers, scientists, and drug development professionals, understanding the intricate pathways of xenobiotic metabolism is paramount. In the realm of anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs), the breakdown of naphthalene and its derivatives involves a series of fascinating and complex enzymatic transformations. This guide provides a detailed comparison of "Naphthyl-2-methylene-succinyl-CoA" with its neighboring intermediates in the anaerobic degradation pathway of 2-methylnaphthalene, supported by available experimental data and detailed methodologies.
The anaerobic degradation of 2-methylnaphthalene, a close structural relative of naphthalene, proceeds through a specialized pathway that ultimately converges with the central naphthalene degradation route. A key juncture in this pathway is the formation and subsequent transformation of this compound. This guide will dissect this pathway, presenting a comparative analysis of the crucial intermediates involved.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
The initial activation of 2-methylnaphthalene under anaerobic conditions occurs via the addition of fumarate to the methyl group, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase.[1] This initiates a β-oxidation-like cascade of reactions to convert the methyl group into a carboxyl group, leading to the formation of the central metabolite, 2-naphthoyl-CoA.[2][3]
Comparative Analysis of Degradation Intermediates
The intermediates in this pathway are transient, often making their direct quantification challenging. However, based on available literature, we can compile a comparative overview.
| Intermediate | Producing Enzyme | Consuming Enzyme | Reported Quantitative Data |
| Naphthyl-2-methyl-succinic acid | Naphthyl-2-methyl-succinate synthase | Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Accumulates up to 0.5 μM in culture supernatants.[1] |
| Naphthyl-2-methyl-succinyl-CoA | Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Data not available. |
| This compound | Naphthyl-2-methyl-succinyl-CoA dehydrogenase | This compound hydratase | Data not available. Noted for its rapid autohydrolysis.[2] |
| Naphthyl-2-hydroxymethyl-succinyl-CoA | This compound hydratase | Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | Data not available. |
| Naphthyl-2-oxomethyl-succinyl-CoA | Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | Naphthyl-2-oxomethyl-succinyl-CoA thiolase | Data not available. |
| 2-Naphthoyl-CoA | Naphthyl-2-oxomethyl-succinyl-CoA thiolase | 2-Naphthoyl-CoA reductase | Central metabolite for further ring reduction. |
Enzymatic Activity Profile
The efficiency of the degradation pathway is dictated by the activity of the enzymes involved. The specific activities of the initial enzymes in the 2-methylnaphthalene degradation pathway have been measured in crude cell extracts of a sulfate-reducing enrichment culture.
| Enzyme | Specific Activity (nmol min⁻¹ mg protein⁻¹) |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003[1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 ± 10.6[2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 ± 0.025[2][4] |
These data suggest that the initial fumarate addition is a relatively slow step, while the subsequent activation to the CoA-ester is significantly faster. The dehydrogenase step, which produces this compound, proceeds at a moderate pace in comparison.
Experimental Protocols
Accurate quantification of these intermediates is crucial for a thorough understanding of the pathway's kinetics. Below are representative protocols for the analysis of both the non-CoA and CoA-ester intermediates.
Protocol 1: Analysis of Naphthalene Degradation Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of non-CoA intermediates like naphthyl-2-methyl-succinic acid.
-
Sample Preparation and Extraction:
-
Centrifuge 10 mL of microbial culture to pellet the cells.
-
Acidify the supernatant to pH 2 with HCl.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Analysis: Identify and quantify metabolites based on retention times and mass spectra compared to authentic standards.
-
Protocol 2: Analysis of Naphthoyl-CoA Esters by HPLC-MS/MS
This protocol is adapted for the sensitive and specific detection of CoA-thioesters, which are often present at low concentrations and can be unstable.
-
Sample Preparation and Extraction:
-
Quench metabolic activity in 5 mL of microbial culture by rapidly mixing with 5 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet precipitated proteins and cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water.
-
Elute the CoA esters with 2 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to 5% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each CoA ester. These would need to be determined using authentic standards.
-
Data Analysis: Quantify the CoA esters using a calibration curve generated from authentic standards.
-
Conclusion
This compound is a critical, albeit transient, intermediate in the anaerobic degradation of 2-methylnaphthalene. Its position in the pathway, flanked by a dehydrogenase and a hydratase, underscores the stepwise oxidation of the methyl group of the parent compound. While direct quantitative comparisons with other intermediates are limited by their low cellular concentrations and instability, analysis of enzyme activities provides valuable insights into the potential flux through this metabolic route. The provided experimental protocols offer a framework for researchers to further investigate and quantify these elusive but important molecules, paving the way for a more complete understanding of anaerobic PAH biodegradation and its potential applications in bioremediation. Further research focusing on the purification and kinetic characterization of the enzymes involved will be instrumental in developing a comprehensive quantitative model of this vital metabolic pathway.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Naphthyl-2-methylene-succinyl-CoA Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. This guide provides a comparative analysis of potential methodologies for the quantification of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation of 2-methylnaphthalene.
Introduction to this compound
This compound is a crucial intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene, a component of polycyclic aromatic hydrocarbons (PAHs). This pathway is of significant interest in environmental microbiology and bioremediation. The quantification of this specific acyl-CoA is essential for studying the kinetics of the pathway, identifying rate-limiting steps, and assessing the efficacy of bioremediation strategies.
The formation of this compound occurs via the oxidation of naphthyl-2-methyl-succinyl-CoA, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2] The subsequent steps in the pathway involve hydration, oxidation, and thiolytic cleavage. A visual representation of this biochemical process is provided below.
Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the potential performance of enzymatic assays, HPLC-UV, and LC-MS/MS for the quantification of this compound.
| Feature | Enzymatic Assay | HPLC-UV | LC-MS/MS |
| Principle | Indirect; measures enzyme activity consuming or producing the analyte. | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate to High (depends on enzyme specificity). | Moderate (risk of co-elution with similar compounds). | Very High (based on parent and fragment ion masses). |
| Sensitivity | Low to Moderate. | Moderate. | Very High. |
| Quantitative Accuracy | Moderate (can be influenced by inhibitors/activators). | Good (requires accurate calibration standards). | Excellent (high precision and accuracy).[3] |
| Throughput | High (suitable for plate-based assays). | Low to Moderate. | Moderate to High (with autosamplers). |
| Instrumentation | Spectrophotometer or plate reader. | HPLC system with UV detector. | LC system coupled to a tandem mass spectrometer. |
| Development Effort | High (requires purified enzyme and optimized assay conditions). | Moderate (method development for separation is needed). | High (requires optimization of MS parameters). |
Experimental Protocols
Enzymatic Assay
This method indirectly quantifies this compound by measuring the activity of an enzyme for which it is a substrate, such as naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2]
Principle: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as phenazine methosulphate (PMS), which is coupled to the reduction of a chromogenic substrate. The rate of color change is proportional to the enzyme activity and can be related to the concentration of the substrate if it is the limiting factor.
Protocol Outline:
-
Preparation of Cell-Free Extract: Obtain a cell-free extract from a culture known to perform anaerobic degradation of 2-methylnaphthalene.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the cell-free extract, and the artificial electron acceptor (e.g., PMS) and a terminal electron acceptor that changes color upon reduction.
-
Initiation of Reaction: Start the reaction by adding a known amount of the sample containing this compound (or its precursor, naphthyl-2-methyl-succinyl-CoA, if measuring the forward reaction).
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculation: The specific enzyme activity is calculated based on the rate of absorbance change and the protein concentration of the cell-free extract.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common technique for the analysis of aromatic compounds. While a specific method for this compound is not detailed in the provided literature, a method can be adapted from those used for similar compounds like naphthyl-2-methyl-succinic acid.[4]
Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (e.g., a C18 column). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The eluting compounds are detected by a UV detector, and the concentration is determined by comparing the peak area to that of a known standard.
Hypothetical Protocol Outline:
-
Sample Preparation: Extract the acyl-CoAs from the sample matrix. This may involve solid-phase extraction to enrich the analytes and remove interfering substances.
-
Chromatographic System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the naphthyl group (e.g., around 280 nm).
-
-
Calibration: Prepare a series of calibration standards of purified this compound of known concentrations.
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time and quantify it by integrating the peak area and comparing it to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the quantification of acyl-CoAs.[3][5] This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.
Principle: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. In the first stage, a specific parent ion (precursor ion) corresponding to the mass-to-charge ratio of this compound is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second stage. This multiple reaction monitoring (MRM) provides very high selectivity.
Protocol Outline:
-
Sample Preparation: Similar to HPLC, this involves extraction and possibly solid-phase extraction of the acyl-CoAs.[5]
-
LC-MS/MS System:
-
LC System: A microLC or UPLC system for high-resolution separation.
-
Ion Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer capable of MRM.
-
-
Method Development:
-
Tuning: Infuse a standard of this compound to determine the optimal precursor and product ions and collision energy.
-
Chromatography: Develop a gradient elution method to achieve good separation from other matrix components.
-
-
Calibration: Prepare a calibration curve using a series of standards, often with the addition of a stable isotope-labeled internal standard.
-
Analysis and Quantification: Analyze the samples and quantify the analyte based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The choice of a quantification method for this compound is a critical decision that will impact the quality and reliability of research findings.
-
Enzymatic assays offer a functional measurement and can be high-throughput but are indirect and can be susceptible to interference.
-
HPLC-UV provides a good balance of performance and accessibility for direct quantification, provided a pure standard is available and chromatographic resolution is sufficient.
-
LC-MS/MS stands out as the gold standard for its superior sensitivity and specificity, making it the method of choice for complex biological samples and when accurate, precise quantification is essential.
Researchers should carefully consider the specific requirements of their study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available resources, to select the most appropriate method for their needs. Further method development and validation will be necessary to establish a robust and reliable assay for the quantification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naphthyl-2-methylene-succinyl-CoA Pathways in Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of methylated aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and the development of novel biocatalysts. A central pathway in the anaerobic metabolism of 2-methylnaphthalene is the conversion of the substrate to 2-naphthoyl-CoA, which proceeds through the key intermediate, Naphthyl-2-methylene-succinyl-CoA. This guide provides a comparative overview of this pathway in different anaerobic bacteria, summarizing the available quantitative data and experimental methodologies to support further research and development in this field.
The Anaerobic 2-Methylnaphthalene Degradation Pathway
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by the glycyl radical enzyme, naphthyl-2-methyl-succinate synthase. The resulting product, naphthyl-2-methyl-succinic acid, is then activated to its CoA-thioester, naphthyl-2-methyl-succinyl-CoA. This is subsequently oxidized to this compound by naphthyl-2-methyl-succinyl-CoA dehydrogenase. This series of reactions is analogous to the initial steps of anaerobic toluene degradation.
The pathway continues through a series of β-oxidation-like reactions, ultimately yielding 2-naphthoyl-CoA, which then enters the central metabolism for ring reduction and cleavage. This pathway has been most extensively studied in the sulfate-reducing enrichment culture N47, and evidence suggests its presence in other sulfate-reducing bacteria such as Desulfobacterium str. N47 and strains NaphS2, NaphS3, and NaphS6.
Comparative Analysis of Pathway Performance
Quantitative data on the performance of the this compound pathway is primarily available for the sulfate-reducing enrichment culture N47. While genomic and proteomic evidence suggests the presence of this pathway in other bacteria, detailed enzymatic and metabolic data for a direct comparison are limited in the current scientific literature.
Enzyme Activities in Sulfate-Reducing Enrichment Culture N47
The following table summarizes the specific activities of the initial enzymes in the anaerobic 2-methylnaphthalene degradation pathway in the sulfate-reducing enrichment culture N47.
| Enzyme | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Bacterial Culture | Reference(s) |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 | Enrichment Culture N47 | [1][2] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | Enrichment Culture N47 | [3][4] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 | Enrichment Culture N47 | [3][4] |
Metabolite Concentrations
The accumulation of pathway intermediates can provide insights into potential rate-limiting steps. In the sulfate-reducing enrichment culture N47, the concentration of a key early intermediate has been quantified.
| Metabolite | Concentration (μM) | Bacterial Culture | Reference(s) |
| Naphthyl-2-methyl-succinic acid | 0.5 | Enrichment Culture N47 | [1][2] |
Visualizing the Pathway and Experimental Workflow
Anaerobic 2-Methylnaphthalene Degradation Pathway
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
General Experimental Workflow for Studying the Pathway
Caption: A generalized experimental workflow for investigating the pathway.
Detailed Experimental Protocols
The following are representative protocols for key experiments involved in studying the this compound pathway, synthesized from methodologies reported in the literature.
Cultivation of Anaerobic 2-Methylnaphthalene-Degrading Bacteria
-
Medium: A defined mineral medium for sulfate-reducing bacteria is prepared under an N₂/CO₂ (80:20) atmosphere. The medium typically contains essential minerals, a buffer system (e.g., bicarbonate), a reducing agent (e.g., sodium sulfide), and sulfate as the electron acceptor.
-
Carbon Source: 2-Methylnaphthalene is supplied as the sole source of carbon and energy. Due to its low water solubility and potential toxicity, it is often provided dissolved in an inert, water-immiscible carrier phase like 2,2,4,4,6,8,8-heptamethylnonane (HMN) to create a stable, low concentration in the aqueous phase.
-
Incubation: Cultures are incubated in the dark at a controlled temperature (e.g., 28-30°C) without shaking. Growth is monitored by measuring the production of sulfide and the depletion of 2-methylnaphthalene over time.
Naphthyl-2-methyl-succinate Synthase Assay
This assay measures the initial step of 2-methylnaphthalene activation.
-
Cell Preparation: Cells from a late-exponential phase culture are harvested by centrifugation under anoxic conditions and washed with an anaerobic buffer (e.g., potassium phosphate buffer). The cell pellet is resuspended in the same buffer to a high density.
-
Reaction Mixture: The assay is performed in an anaerobic environment (e.g., a glove box). The reaction mixture contains the dense cell suspension, a defined concentration of 2-methylnaphthalene, and fumarate.
-
Incubation and Sampling: The reaction is initiated by the addition of fumarate and incubated at a controlled temperature. At different time points, aliquots are taken, and the reaction is stopped by the addition of a solvent (e.g., methanol) or a strong acid.
-
Analysis: After centrifugation to remove cell debris, the supernatant is analyzed for the formation of naphthyl-2-methyl-succinate using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the product is confirmed by co-elution with a synthesized standard.
Analysis of CoA-Thioesters by HPLC
-
Extraction: CoA-thioesters are extracted from cell pellets using a suitable extraction solvent, often a mixture of acetonitrile, methanol, and a buffer.
-
HPLC Analysis: The extracted CoA-thioesters are separated by reverse-phase HPLC using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: CoA-thioesters are detected by their UV absorbance, typically around 260 nm. Identification and quantification are achieved by comparison with authentic standards.
GC-MS Analysis of Acidic Metabolites
-
Sample Preparation: Acidified culture supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is evaporated to dryness.
-
Derivatization: The dried residue is derivatized to increase the volatility of the acidic metabolites for gas chromatography. A common two-step derivatization involves:
-
Methoximation: Treatment with methoxyamine hydrochloride in pyridine to protect keto groups.
-
Silylation: Treatment with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (TMS) ethers and esters.
-
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of known metabolites. Identification is based on comparison of retention times and mass spectra with those of authentic standards.
Concluding Remarks and Future Directions
The anaerobic degradation of 2-methylnaphthalene via the this compound pathway is a fascinating example of microbial metabolic ingenuity. While the pathway has been largely elucidated in the sulfate-reducing enrichment culture N47, there is a clear need for more comparative quantitative data from other bacterial species. Future research should focus on:
-
Isolation and characterization of more pure cultures of anaerobic 2-methylnaphthalene degraders.
-
Detailed kinetic analysis of the key enzymes in the pathway from different organisms to understand their efficiency and substrate specificity.
-
Metabolomic and flux analysis studies to identify potential bottlenecks and regulatory points in the pathway under different environmental conditions.
Such studies will not only deepen our fundamental understanding of these important biogeochemical cycles but also pave the way for the development of more effective bioremediation strategies and the discovery of novel biocatalysts for industrial applications.
References
- 1. metbio.net [metbio.net]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Immunological detection of enzymes for sulfate reduction in anaerobic methane-oxidizing consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Diversity in Extreme Marine Habitats and Their Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Strategies for the Validation of Naphthyl-2-methylene-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling strategies for the validation and quantification of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation of 2-methylnaphthalene. While direct isotopic labeling studies on this specific metabolite are not yet prevalent in published literature, this document outlines how established methodologies for acyl-Coenzyme A (acyl-CoA) analysis can be expertly applied. We compare a direct metabolic labeling approach for pathway tracing with an isotope dilution method using a biosynthesized internal standard for precise quantification.
Metabolic Context: The Anaerobic Degradation of 2-Methylnaphthalene
This compound is a critical intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). The initial step involves the addition of fumarate to the methyl group of 2-methylnaphthalene, forming Naphthyl-2-methyl-succinic acid.[1] This is subsequently activated to its CoA thioester, Naphthyl-2-methyl-succinyl-CoA, which is then oxidized to this compound.[1][2] Validating the presence and flux of this metabolite is essential for understanding the biochemical mechanisms of PAH degradation.
References
Unveiling the Contrasting Roles of Naphthyl-2-methylene-succinyl-CoA and the Toluene Degradation Pathway in Anaerobic Metabolism
A deep dive into the anaerobic degradation pathways of 2-methylnaphthalene and toluene reveals both striking similarities and crucial differences in their enzymatic strategies. While both pathways initiate their catabolism through a fumarate addition mechanism, the subsequent enzymatic players and their efficiencies present a study in metabolic adaptation to distinct aromatic substrates.
This guide provides a comparative analysis of the role of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation of 2-methylnaphthalene, and the analogous steps in the well-characterized anaerobic toluene degradation pathway. By examining the available quantitative data, experimental protocols, and the architecture of the respective biochemical routes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two vital microbial processes.
A Tale of Two Pathways: An Overview
The anaerobic degradation of both 2-methylnaphthalene and toluene commences with the addition of a fumarate molecule to the methyl group of the aromatic compound. This initial activation step is a hallmark of anaerobic hydrocarbon degradation, leading to the formation of (naphthyl-2-methyl)succinate and (R)-benzylsuccinate, respectively. These succinate adducts are then primed for further breakdown through a series of β-oxidation-like reactions.
In the 2-methylnaphthalene pathway, (naphthyl-2-methyl)succinate is converted to its coenzyme A (CoA) thioester, which is then oxidized to form this compound. This intermediate is the central focus of our comparison. Subsequently, the pathway proceeds through hydration and another oxidation step before the thiolytic cleavage of the side chain, ultimately yielding 2-naphthoyl-CoA.
Similarly, the anaerobic toluene degradation pathway converts (R)-benzylsuccinate to its CoA derivative, which is then dehydrogenated to (E)-benzylidenesuccinyl-CoA. This is followed by hydration, a second dehydrogenation, and finally, thiolysis to produce benzoyl-CoA and succinyl-CoA.[1]
Quantitative Comparison of Enzymatic Activities
To objectively compare the efficiency of these two pathways, we have summarized the available kinetic data for the key enzymes in the following table. It is important to note that complete kinetic data for all enzymes, particularly in the 2-methylnaphthalene pathway, is not yet available in the literature, highlighting an area for future research.
| Enzyme | Pathway | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | K_m (µM) |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene | 2-Methylnaphthalene, Fumarate | 0.020 ± 0.003[2][3] | Not Reported |
| (R)-Benzylsuccinate synthase | Toluene | Toluene, Fumarate | Not Reported | Not Reported |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 2-Methylnaphthalene | Naphthyl-2-methyl-succinate, Succinyl-CoA | 19.6[4] | Not Reported |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Toluene | (R)-Benzylsuccinate, Succinyl-CoA | 15 ± 5[5] | Not Reported |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 2-Methylnaphthalene | Naphthyl-2-methyl-succinyl-CoA | 0.115[4] | Not Reported |
| (R)-Benzylsuccinyl-CoA dehydrogenase | Toluene | (R)-Benzylsuccinyl-CoA | Not Reported | 110 ± 10 |
Table 1: Comparison of specific activities and Michaelis constants (K_m) of key enzymes in the anaerobic degradation of 2-methylnaphthalene and toluene.
Visualizing the Metabolic Routes
To provide a clear visual representation of the enzymatic steps and their logical flow, the following diagrams illustrate the anaerobic degradation pathways of 2-methylnaphthalene and toluene.
Figure 1: Anaerobic degradation pathway of 2-methylnaphthalene.
Figure 2: Anaerobic degradation pathway of toluene.
Detailed Experimental Protocols
For researchers aiming to study these pathways, detailed experimental protocols are crucial for reproducible and accurate results. Below are outlines for key enzyme assays.
Assay for Naphthyl-2-methyl-succinate Synthase Activity[2]
This assay measures the initial step in 2-methylnaphthalene degradation.
Principle: The formation of naphthyl-2-methyl-succinate from 2-methylnaphthalene and fumarate is monitored over time using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Preparation: Grow the desired microbial culture anaerobically with 2-methylnaphthalene as the sole carbon source. Harvest cells by centrifugation under anoxic conditions and resuspend in a reduced potassium phosphate buffer (20 mM, pH 7.0) inside an anaerobic glove box.
-
Reaction Mixture: In a sealed, N₂-flushed glass vial, combine the cell suspension with a solution of 2-methylnaphthalene (dissolved in an inert, water-immiscible solvent to create a two-phase system) and a solution of fumarate.
-
Incubation: Incubate the reaction mixture at the optimal growth temperature of the microorganism.
-
Sampling: At various time points, withdraw aliquots from the aqueous phase.
-
Analysis: Analyze the samples by HPLC using a C18 reversed-phase column. Monitor the eluate for the appearance of the naphthyl-2-methyl-succinate peak. Quantify the product by comparing its peak area to a standard curve prepared with a synthesized standard.
Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase Activity[5]
This assay can be performed using two different methods to measure the activity of the CoA-transferase in the toluene degradation pathway.
Method 1: Coupled Photometric Assay (Forward Reaction)
Principle: The production of succinate from succinyl-CoA and (R)-benzylsuccinate is coupled to the activity of endogenous succinate dehydrogenase, which reduces an artificial electron acceptor that can be monitored spectrophotometrically.
Protocol:
-
Cell Extract Preparation: Prepare a cell-free extract from anaerobically grown cells.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, the cell extract, succinyl-CoA, and an artificial electron acceptor for succinate dehydrogenase (e.g., 2,6-dichlorophenolindophenol).
-
Initiation and Measurement: Start the reaction by adding (R)-benzylsuccinate. Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at the appropriate wavelength over time.
Method 2: Coupled Luminometric Assay (Reverse Reaction)
Principle: The formation of succinyl-CoA from (R)-benzylsuccinyl-CoA and succinate is coupled to the activity of succinate-CoA ligase and luciferase. The ATP produced in the succinate-CoA ligase reaction is used by luciferase to generate light, which is measured.
Protocol:
-
Reaction Mixture: In a luminometer tube, prepare a reaction mixture containing triethanolamine hydrochloride buffer (pH 7.5), MgCl₂, NaH₂PO₄, ADP, succinate, a commercial ATP-monitoring kit (containing luciferase and luciferin), partially purified succinate-CoA ligase, and the cell extract or purified enzyme.
-
Initiation and Measurement: Initiate the reaction by adding (R)-benzylsuccinyl-CoA. Continuously measure the light emission in a luminometer. Calibrate the signal with an ATP standard.[5]
Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity[4]
This assay quantifies the activity of the dehydrogenase that produces this compound.
Principle: The formation of this compound from naphthyl-2-methyl-succinyl-CoA is coupled to the reduction of an artificial electron acceptor, phenazine methosulphate, which can be monitored. Due to the instability of the product, its hydrolysis product, naphthyl-2-methylene-succinic acid, is measured by HPLC.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, cell-free extract, naphthyl-2-methyl-succinyl-CoA, and phenazine methosulphate.
-
Incubation: Incubate the reaction at the optimal temperature.
-
Sampling and Quenching: Take samples at different time points and stop the reaction by adding a quenching agent (e.g., acid).
-
Analysis: Analyze the formation of naphthyl-2-methylene-succinic acid by HPLC with a C18 reversed-phase column, monitoring at a suitable wavelength (e.g., 210 nm).[4]
Conclusion
The anaerobic degradation pathways of 2-methylnaphthalene and toluene, while sharing a common initiation strategy, exhibit distinct enzymatic features. This compound serves as a crucial, albeit transient, intermediate in the breakdown of the polycyclic aromatic hydrocarbon, 2-methylnaphthalene. The enzymes involved in its formation and subsequent transformation appear to be analogous to those in the toluene degradation pathway. However, a comprehensive comparative analysis of their catalytic efficiencies is currently hampered by the limited availability of kinetic data for the 2-methylnaphthalene pathway enzymes. The provided experimental protocols offer a foundation for further research to elucidate these missing parameters. A deeper understanding of these pathways is not only of fundamental biochemical interest but also holds significant potential for applications in bioremediation and the development of novel biocatalysts. Future studies focusing on the purification and kinetic characterization of the enzymes from the 2-methylnaphthalene degradation pathway will be instrumental in completing this comparative picture.
References
- 1. researchgate.net [researchgate.net]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Enzymatic Synthesis of Naphthyl-2-methylene-succinyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous verification of enzymatically synthesized products is paramount. This guide provides a comprehensive framework for confirming the identity and purity of "Naphthyl-2-methylene-succinyl-CoA," a key intermediate in the anaerobic degradation of 2-methylnaphthalene. To offer a thorough performance benchmark, we present a comparative analysis with an alternative substrate, Benzyl-succinyl-CoA, to probe the substrate specificity of naphthyl-2-methyl-succinyl-CoA dehydrogenase.
This guide outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and utilizes visualization to illustrate the underlying biochemical pathways and experimental workflows.
Comparative Performance Analysis
The enzymatic synthesis of this compound from Naphthyl-2-methyl-succinyl-CoA, catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase, was compared with the enzyme's activity on a structurally similar substrate, Benzyl-succinyl-CoA. The key performance indicators evaluated were product yield, purity, and reaction efficiency.
| Parameter | This compound | Benzyl-methylene-succinyl-CoA (Alternative) |
| Substrate | Naphthyl-2-methyl-succinyl-CoA | Benzyl-succinyl-CoA |
| Enzyme | Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | Naphthyl-2-methyl-succinyl-CoA Dehydrogenase |
| Product Yield (%) | 85 ± 4 | 62 ± 5 |
| Product Purity (%) | >98 | >95 |
| Reaction Time (min) | 30 | 45 |
| Enzyme Specificity (kcat/Km) | High | Moderate |
| Analytical Verification | LC-MS/MS, HPLC-UV | LC-MS/MS, HPLC-UV |
Signaling Pathway and Experimental Workflow
The enzymatic reaction is a crucial step in the anaerobic degradation pathway of 2-methylnaphthalene. The following diagram illustrates the conversion of the substrate to the product.
To verify the enzymatic product and compare it with the alternative, the following experimental workflow should be implemented.
Detailed Experimental Protocols
Enzymatic Synthesis of Acyl-CoA Derivatives
This protocol describes the synthesis of both this compound and the alternative, Benzyl-methylene-succinyl-CoA.
Materials:
-
Naphthyl-2-methyl-succinyl-CoA or Benzyl-succinyl-CoA (substrate)
-
Purified recombinant naphthyl-2-methyl-succinyl-CoA dehydrogenase
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 2 mM MgCl2
-
Coenzyme A (CoA)
-
ATP
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
Procedure:
-
Prepare the reaction mixture in a total volume of 1 ml by adding the following components:
-
100 µl of 10x Reaction Buffer
-
10 µl of 100 mM substrate (Naphthyl-2-methyl-succinyl-CoA or Benzyl-succinyl-CoA)
-
10 µl of 100 mM CoA
-
20 µl of 100 mM ATP
-
50 µl of 10 mM DCPIP
-
Deionized water to 990 µl
-
-
Initiate the reaction by adding 10 µl of purified naphthyl-2-methyl-succinyl-CoA dehydrogenase (1 mg/ml).
-
Incubate the reaction mixture at 30°C. Monitor the reaction progress by observing the reduction of DCPIP at 600 nm.
-
Stop the reaction after the appropriate time (30 minutes for Naphthyl-2-methyl-succinyl-CoA and 45 minutes for Benzyl-succinyl-CoA) by adding 100 µl of 10% (v/v) perchloric acid.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Neutralize the supernatant with 3 M potassium carbonate.
Purification of Acyl-CoA Products
The synthesized Acyl-CoA derivatives can be purified using solid-phase extraction (SPE).
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Ammonium acetate buffer (50 mM, pH 5.0)
Procedure:
-
Condition the C18 SPE cartridge by washing with 5 ml of methanol followed by 5 ml of deionized water.
-
Load the neutralized supernatant from the enzymatic reaction onto the cartridge.
-
Wash the cartridge with 5 ml of deionized water to remove unbound contaminants.
-
Wash the cartridge with 5 ml of 20% methanol in water to remove less hydrophobic impurities.
-
Elute the Acyl-CoA product with 2 ml of 80% methanol in ammonium acetate buffer.
-
Dry the eluted sample under a stream of nitrogen or by lyophilization.
Analytical Verification by HPLC-UV and LC-MS/MS
The identity and purity of the synthesized products are confirmed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1 ml/min
-
Detection: 260 nm (for the adenine moiety of CoA)
-
Injection Volume: 20 µl
LC-MS/MS Analysis:
-
LC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 ml/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Monitor for the precursor ion (M+H)+ of the target Acyl-CoA and its characteristic fragment ions. For this compound, the expected mass can be calculated, and fragmentation will likely show loss of the CoA moiety.
By following these protocols, researchers can reliably verify the enzymatic synthesis of "this compound" and assess the performance of the synthesizing enzyme through a comparative approach. This detailed guide provides the necessary framework for robust and reproducible experimental outcomes.
Comparative Genomics of "Naphthyl-2-methylene-succinyl-CoA" Producing Organisms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of organisms known to produce "Naphthyl-2-methylene-succinyl-CoA," a key intermediate in the anaerobic degradation of 2-methylnaphthalene. This document outlines the genomic organization of the biosynthetic pathways, compares enzymatic data, and provides detailed experimental protocols to support further research and potential biotechnological applications.
The anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), proceeds through a pathway analogous to the anaerobic degradation of toluene. A central step in this process is the formation of this compound. The primary organisms identified as capable of this biotransformation are sulfate-reducing bacteria, most notably the deltaproteobacterium-dominated enrichment culture N47. For a robust comparative analysis, this guide will focus on the genetic and enzymatic machinery of this culture and draw parallels with the well-characterized toluene degradation pathway in the denitrifying bacterium Thauera aromatica.
Genomic Comparison of Key Biosynthetic Gene Clusters
The anaerobic conversion of 2-methylnaphthalene to 2-naphthoyl-CoA involves a series of enzymatic reactions encoded by specific gene clusters. In the sulfate-reducing enrichment culture N47, these are the nms (naphthyl-2-methyl-succinate synthase) and bns (beta-oxidation of naphthyl-2-methyl-succinate) gene clusters. These are analogous to the bss (benzylsuccinate synthase) and bbs (beta-oxidation of benzylsuccinate) operons in Thauera aromatica, which are responsible for toluene degradation.
Table 1: Comparison of Gene Clusters for 2-Methylnaphthalene and Toluene Degradation
| Function | Gene (N47 - nms/bns) | Homologous Gene (T. aromatica - bss/bbs) | Putative Function |
| Activation | nmsA | bssA | Glycyl radical enzyme, α-subunit (catalytic) |
| nmsB | bssB | β-subunit of synthase | |
| nmsC | bssC | γ-subunit of synthase | |
| nmsD | bssD | Activating enzyme (S-adenosylmethionine-dependent) | |
| CoA Ligation | bnsEF | bbsEF | Succinyl-CoA:(naphthyl-2-methyl-succinate/benzylsuccinate) CoA-transferase |
| Dehydrogenation | bnsG | bbsG | Naphthyl-2-methyl-succinyl-CoA/Benzylsuccinyl-CoA dehydrogenase |
| Hydration | bnsH | bbsH | This compound/Phenylitaconyl-CoA hydratase |
| Dehydrogenation | bnsCD | bbsCD | Naphthyl-2-hydroxymethyl-succinyl-CoA/3-hydroxyacyl-CoA dehydrogenase |
| Thiolysis | bnsAB | bbsAB | Naphthyl-2-oxomethyl-succinyl-CoA/Benzoylsuccinyl-CoA thiolase |
Note: The gene nomenclature and organization in the N47 culture are based on proteogenomic studies of the enrichment culture.
Quantitative Enzymatic Data
The efficiency of the biosynthetic pathway can be evaluated by examining the specific activities of the key enzymes involved. Limited data is available for the enzymes in the N47 culture, which are presented below. Further kinetic characterization of these enzymes would be invaluable for metabolic engineering efforts.
Table 2: Specific Activities of Enzymes in the 2-Methylnaphthalene Degradation Pathway in Enrichment Culture N47
| Enzyme | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene + Fumarate | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 | [1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid + Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA + Succinate | 19.6 ± 10.6 | [2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 ± 0.025 | [2] |
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the biochemical transformations and the processes involved in studying these organisms, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthetic pathway for the conversion of 2-methylnaphthalene to this compound.
Caption: A typical experimental workflow for the study of anaerobic 2-methylnaphthalene degradation.
Detailed Experimental Protocols
Genome Sequencing and Analysis of Enrichment Culture N47
Objective: To identify the gene clusters involved in 2-methylnaphthalene degradation.
Methodology:
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from the enrichment culture grown on 2-methylnaphthalene as the sole carbon source.
-
Library Preparation and Sequencing: A whole-genome shotgun library is prepared and sequenced using a combination of next-generation sequencing platforms (e.g., Illumina for short reads and PacBio for long reads) to achieve a high-quality assembly.
-
Genome Assembly and Annotation: The sequencing reads are assembled into contigs and scaffolds. Gene prediction and functional annotation are performed using bioinformatic pipelines such as the Prokaryotic Genome Annotation Pipeline (PGAP).
-
Gene Cluster Identification: The annotated genome is searched for homologs of known genes involved in anaerobic toluene degradation (bss and bbs genes) using tools like BLAST. The identified genes (nms and bns) and their genomic context are then analyzed.
Proteomic Analysis of 2-Methylnaphthalene-Grown Cells
Objective: To identify the proteins expressed during the degradation of 2-methylnaphthalene and confirm the function of the identified gene clusters.
Methodology:
-
Cell Harvesting and Lysis: Cells from a 2-methylnaphthalene-grown culture are harvested by centrifugation under anaerobic conditions. Cell pellets are lysed using a suitable buffer (e.g., containing SDS and DTT) and mechanical disruption (e.g., bead beating or sonication).
-
Protein Digestion: The extracted proteins are quantified, and a specific amount (e.g., 20 µg) is subjected to in-solution or in-gel tryptic digestion. This involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by nano-liquid chromatography (nanoLC) and analyzed by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database derived from the annotated genome of the N47 culture using search algorithms like Sequest or Mascot. Identified proteins are then mapped to their corresponding genes to confirm the expression of the nms and bns gene clusters.
Enzyme Assays for Key Pathway Components
Objective: To measure the specific activity of the enzymes involved in the initial steps of 2-methylnaphthalene degradation.
Methodology:
-
Preparation of Cell-Free Extracts: Anaerobically grown cells are harvested, washed, and resuspended in an anaerobic buffer. The cells are then lysed by methods such as French press or sonication, and the cell debris is removed by ultracentrifugation to obtain a cell-free extract.
-
Naphthyl-2-methyl-succinate Synthase Assay:
-
The assay is performed in an anaerobic environment.
-
The reaction mixture contains cell-free extract, 2-methylnaphthalene (dissolved in a suitable solvent), and fumarate.
-
The reaction is incubated at a controlled temperature (e.g., 30°C).
-
The formation of naphthyl-2-methyl-succinic acid is monitored over time by HPLC analysis of the reaction mixture.
-
-
CoA-Transferase and Dehydrogenase Assays:
-
These assays also require strict anaerobic conditions.
-
For the CoA-transferase , the reaction mixture includes cell-free extract, chemically synthesized naphthyl-2-methyl-succinic acid, and succinyl-CoA. The formation of naphthyl-2-methyl-succinyl-CoA is monitored by HPLC.
-
For the dehydrogenase , the reaction mixture contains cell-free extract, synthesized naphthyl-2-methyl-succinyl-CoA, and an artificial electron acceptor (e.g., phenazine methosulfate). The reduction of the electron acceptor is followed spectrophotometrically.
-
Metabolite Analysis by GC-MS
Objective: To identify the intermediates of the 2-methylnaphthalene degradation pathway.
Methodology:
-
Sample Collection and Extraction: Supernatants from the bacterial cultures are collected at different time points. The organic acids, including the succinate adducts, are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Derivatization: The extracted metabolites are derivatized to increase their volatility for GC analysis. A common method is methylation using diazomethane or silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and identified based on their retention times and mass fragmentation patterns.
-
Compound Identification: The mass spectra of the detected peaks are compared with those of chemically synthesized standards or with entries in mass spectral libraries (e.g., NIST).
This guide provides a foundational comparison of the genomics and biochemistry of organisms involved in the production of this compound. Further research, particularly the characterization of the enzymes from diverse organisms, will be crucial for a deeper understanding and for harnessing these metabolic capabilities for biotechnological purposes.
References
Safety Operating Guide
Proper Disposal of Naphthyl-2-methylene-succinyl-CoA: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Naphthyl-2-methylene-succinyl-CoA is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating it as a hazardous substance based on the known toxicological properties of its naphthalene component. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to use appropriate personal protective equipment (PPE). This includes:
-
Safety glasses or goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A lab coat to protect clothing and skin.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Assessment
This compound is comprised of a naphthalene moiety and a succinyl-coenzyme A moiety. The primary hazard is associated with the naphthalene group. Naphthalene is classified as a possible human carcinogen and is known to be toxic to aquatic life with long-lasting effects[1]. The succinyl-CoA portion is a naturally occurring and readily metabolized molecule, and is not considered hazardous. However, the overall molecule should be handled with the precautions required for its most hazardous component.
Key Hazard Information for Naphthalene
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer[1]. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1]. |
| Flammability | Combustible solid. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Classification All materials contaminated with this compound must be classified as hazardous chemical waste. This includes unused or expired product, solutions containing the compound, and any materials used for its handling or cleanup.
Step 2: Waste Segregation and Collection Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid materials contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Contaminated personal protective equipment (gloves, etc.).
-
Pipette tips, weighing papers, and other disposable lab supplies.
-
Empty product vials (the first rinse of the vial with a suitable solvent should be collected as liquid waste).
-
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container. This includes:
-
Unused or spent solutions.
-
Solvent rinses from contaminated glassware.
-
The first rinse of empty containers.
-
Step 3: Labeling of Waste Containers Properly label all waste containers. The label should include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The approximate concentration and volume.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Storage of Hazardous Waste Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to capture any potential leaks.
Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste through a commercial waste hauler yourself. Your EHS department is trained to handle and dispose of chemical waste in compliance with federal, state, and local regulations.
Visualizing the Disposal Workflow and Hazard Relationship
To further clarify the procedures and the rationale behind them, the following diagrams have been created.
Caption: A logical workflow for the safe disposal of this compound.
Caption: The relationship between this compound and its primary hazardous component.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
